molecular formula C5H12N4 B1302283 Piperazine-1-carboximidamide CAS No. 45695-84-9

Piperazine-1-carboximidamide

Cat. No.: B1302283
CAS No.: 45695-84-9
M. Wt: 128.18 g/mol
InChI Key: ZTWBXCGKRKUYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-1-carboximidamide (CAS 45695-84-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a piperazine ring core substituted with a carboximidamide group, which is a guanidine derivative. The guanidine moiety is a versatile pharmacophore known for its ability to interact with biological targets through hydrogen bonding and cation-π interactions . Recent high-impact research has identified specific derivatives of this compound as a promising new class of therapeutic candidates for Alzheimer's disease . These derivatives function as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in the pathogenesis of Alzheimer's through its role in phosphorylating the tau protein . In vitro ATPase inhibition assays have demonstrated that these compounds exhibit inhibitory activity in the low micromolar range, effectively binding to the ATP-binding pocket of the MARK4 enzyme (PDB: 5ES1) to stabilize it and prevent its activity . Beyond neurodegenerative applications, the piperazine-carboximidamide structure is a key synthon in developing urease inhibitors, which are relevant for conditions related to Helicobacter pylori infections . Furthermore, related analogs have been investigated for their antifungal properties, which are linked to the induction of endogenous reactive oxygen species (ROS) accumulation in fungal cells like Candida albicans . A patent also indicates that Piperazine-1-carboxamidine itself has shown therapeutic effects in animal models of autism spectrum disorder, improving social interaction and reducing repetitive behaviors . This compound is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage (recommended sealed and refrigerated at 2-8°C), and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBXCGKRKUYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375151
Record name Piperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45695-84-9
Record name 1-Piperazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45695-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and history of Piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

The Hidden Scaffold: A Technical Guide to Piperazine-1-carboximidamide

Executive Summary

This compound (CAS: 1464-00-2), also known as 1-amidinopiperazine, represents a convergence of two "privileged" medicinal scaffolds: the piperazine ring and the guanidine moiety. While often overshadowed by its derivatives, this molecule serves as a critical intermediate in the synthesis of antihypertensive and antiviral agents and has recently emerged as a potent lead structure in antifungal research.

This technical guide dissects the molecule’s history, synthesis, and mechanism of action. It moves beyond basic descriptions to provide a self-validating synthetic protocol and a mechanistic analysis of its reactive oxygen species (ROS)-dependent fungicidal activity.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a six-membered saturated piperazine ring mono-substituted with a carboximidamide (guanidine) group. This unique topology creates a "bicephalic" basicity profile:

  • The Guanidine Head: Highly basic (pKa ~12–13), it remains protonated at physiological pH, mimicking the arginine side chain and facilitating membrane interactions via cation-pi bonding.

  • The Piperazine Tail: Provides a semi-rigid scaffold that positions the guanidine group in 3D space, critical for receptor docking (e.g., GABA receptors in helminths or mitochondrial targets in fungi).

PropertyData
IUPAC Name This compound
Synonyms 1-Amidinopiperazine; 1-Piperazinecarboxamidine
CAS Number 1464-00-2
Molecular Formula C5H12N4
Molecular Weight 128.18 g/mol
Key Salt Form Sulfate (2:1) (CAS: 22365-47-5)

Part 2: Historical Genesis – The Convergence of Two Lineages

The discovery of this compound was not a singular "eureka" moment but the inevitable result of combinatorial medicinal chemistry in the mid-20th century. It emerged from the collision of two distinct drug discovery timelines:

1. The Guanidine Lineage (1920s–1950s): Research into Galega officinalis (Goat’s Rue) identified guanidine as a hypoglycemic agent. This led to the synthesis of Synthalin (an alkyl-diguanidine). Chemists began cyclizing these structures to reduce toxicity, eventually exploring heterocyclic guanidines.

2. The Piperazine Lineage (1950s): In 1953, piperazine was identified as a potent anthelmintic (anti-worm) agent. Its mechanism involved flaccid paralysis of the parasite via GABA agonism.

The Fusion (1960s–Present): Medicinal chemists reasoned that attaching a guanidine group to a piperazine ring might combine the bioavailability of piperazine with the receptor-binding affinity of guanidines. This created this compound. While initially an intermediate for drugs like Moroxydine (antiviral) and precursors to Debrisoquine -like structures, it recently gained independence as a probe for mitochondrial-mediated apoptosis in fungi [1].

Part 3: Mechanism of Action (MoA)

The biological activity of this compound is context-dependent. Its most scientifically significant MoA is its fungicidal activity, which operates via a "Trojan Horse" mechanism involving mitochondrial disruption.

Antifungal Mechanism: The ROS Cascade

Research by François et al. (2009) revealed that 1-amidinopiperazine derivatives do not merely inhibit cell wall synthesis (like azoles). Instead, they trigger a lethal accumulation of Reactive Oxygen Species (ROS) .

  • Uptake: The molecule enters the fungal cell, likely exploiting polyamine transporters due to its structural similarity to arginine/agmatine.

  • Mitochondrial Targeting: It interferes with the mitochondrial fission machinery, specifically interacting with proteins Dnm1 and Fis1 [2].

  • ROS Burst: This disruption causes a collapse of the mitochondrial membrane potential, leading to a massive release of ROS.

  • Apoptosis: The oxidative stress triggers caspase-dependent apoptosis, killing the cell (fungicidal) rather than just stopping growth (fungistatic).

Visualizing the Pathway:

MOA_Pathway Drug Piperazine-1- carboximidamide Transporter Polyamine Transporter Drug->Transporter Entry Mito Mitochondria (Fission Machinery) Transporter->Mito Localization Dnm1 Target: Dnm1/Fis1 Mito->Dnm1 Binding ROS ROS Accumulation Dnm1->ROS Disruption Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Cell Death

Figure 1: The fungicidal mechanism of action involving mitochondrial fission disruption and ROS accumulation.

Part 4: Self-Validating Synthesis Protocol

Objective: Synthesis of this compound Sulfate. Method: S-Methylisothiourea Sulfate Route. Rationale: This method is superior to cyanamide fusion because it avoids polymerization side reactions and yields the stable sulfate salt directly.

Reagents:
  • Piperazine (anhydrous)[1][2]

  • S-Methylisothiourea sulfate (2:1 salt)

  • Ethanol (solvent)

  • Water (solvent)

The Protocol:
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (containing bleach solution to neutralize methyl mercaptan), dissolve S-methylisothiourea sulfate (0.1 mol) in 50 mL of water.

  • Addition: Add Piperazine (0.2 mol) dissolved in 50 mL of ethanol. Note: Excess piperazine is used to drive the equilibrium and prevent bis-guanidylation.

  • Reflux (The Validation Step): Heat the mixture to reflux (approx. 80°C).

    • Self-Validation Check 1: You should observe the evolution of methyl mercaptan (methanethiol) gas. This confirms the nucleophilic attack of the piperazine nitrogen on the thiourea carbon. Caution: This gas is toxic and foul-smelling; the trap is mandatory.

  • Duration: Reflux for 3–5 hours until gas evolution ceases.

    • Self-Validation Check 2: Test the pH of the vapor. If ammonia is detected (basic litmus), the temperature is too high, causing hydrolysis of the guanidine group. Reduce heat immediately.

  • Isolation: Cool the solution to 0°C. The product, this compound sulfate, is less soluble than the starting materials and will precipitate as white crystals.

  • Purification: Filter the crystals and wash with cold ethanol to remove unreacted piperazine and mercaptan residues. Recrystallize from water/ethanol (1:3).

Synthesis Logic Diagram:

Synthesis_Flow Start Piperazine + S-Methylisothiourea Sulfate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Elimination Elimination of Methyl Mercaptan (MeSH) Intermediate->Elimination Heat (Reflux) Product This compound Sulfate (Solid) Elimination->Product Crystallization Trap Bleach Trap (Captures MeSH) Elimination->Trap Gas Evolution

Figure 2: Synthetic pathway via the S-methylisothiourea route, highlighting the critical gas evolution step.

Part 5: Pharmaceutical Applications & Future Outlook

The this compound scaffold is currently under-utilized but holds significant potential in three areas:

  • Next-Generation Antifungals: With resistance to azoles (fluconazole) rising, the ROS-dependent mechanism of carboximidamide derivatives offers a non-overlapping resistance profile. Lead compounds from the François et al. library have shown efficacy against Candida biofilms, a notorious clinical challenge [1].

  • Antihypertensive Intermediates: The scaffold serves as a precursor for "masked" guanidines. By reacting the free nitrogen of the piperazine ring, chemists can link this "warhead" to lipophilic carriers, improving oral bioavailability for cardiovascular targets.

  • Probe Molecules: Due to its specific interaction with mitochondrial fission proteins (Dnm1), 1-amidinopiperazine is a valuable chemical biology tool for studying mitochondrial dynamics in eukaryotic cells [2].

References

  • François, I. E., et al. (2009).[3][4][5] "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[4][5] ChemMedChem, 4(10), 1714–1721.[5] Link

  • Bink, A., et al. (2010).[3] "A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast."[3] FEMS Yeast Research, 10(7), 812–818.[3] Link

  • Organic Syntheses. (General reference for S-methylisothiourea reactions). "Preparation of Guanidines from Methyl Isothiourea." Org.[6][7][8] Synth. Coll. Vol. 3, p.440. Link

Sources

Technical Guide: Biological Profiling and Therapeutic Potential of Piperazine-1-carboximidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical, biological, and therapeutic profiles of Piperazine-1-carboximidamide (also known as 1-amidinopiperazine or piperazine-1-carboxamidine). It distinguishes this guanidine-based scaffold from its urea analogue (carboxamide) and focuses on its utility in antifungal, neuropharmacological, and antimicrobial drug discovery.

Executive Summary

This compound represents a privileged structural motif in medicinal chemistry, characterized by the fusion of a semi-rigid piperazine ring with a highly basic guanidine moiety. Unlike its urea counterpart (piperazine-1-carboxamide), the carboximidamide core exhibits unique physicochemical properties—specifically high basicity (


) and the ability to form bidentate hydrogen bonds. These features make it an effective mimic of arginine residues (e.g., agmatine) and a potent driver of mitochondrial dysfunction in pathogenic fungi. This guide analyzes the scaffold's synthesis, Structure-Activity Relationships (SAR), and validated biological mechanisms.

Chemical Foundation & Structural Significance

The core structure consists of a piperazine ring nitrogen-substituted with a carboximidamide group (


).
  • Basicity & Ionization: At physiological pH (7.4), the amidine group is protonated, carrying a positive charge. This cationic nature is critical for:

    • Membrane Interaction: Electrostatic attraction to negatively charged microbial cell membranes.

    • Receptor Binding: Mimicking the guanidinium group of arginine in enzyme active sites (e.g., kinases, proteases).

  • Structural Rigidity: The piperazine ring restricts the conformational freedom of the attached pharmacophores, reducing the entropic penalty upon binding to target proteins.

Critical Distinction: Urea vs. Guanidine
FeaturePiperazine-1-carboxamide Piperazine-1-carboximidamide
Functional Group Urea (

)
Guanidine (

)
Character Neutral, H-bond donor/acceptorHighly Basic, Cationic
Primary Utility Anthelmintic (e.g., Diethylcarbamazine)Antifungal, Neuroprotective (Agmatine mimic)

Synthetic Pathways

Synthesis of the carboximidamide core requires specific guanidylation reagents. The direct reaction with cyanamide is possible but often yields mixtures. The S-Methylisothiourea route is the preferred "Gold Standard" for laboratory-scale synthesis due to higher yields and cleaner workups.

Method A: S-Methylisothiourea Sulfate Route (Recommended)

This method converts a secondary amine (piperazine derivative) into a guanidine using a thiourea intermediate.

Reaction Scheme:



Method B: Cyanamide Route

Direct condensation of piperazine salts with cyanamide (


).
  • Pros: Atom economy.

  • Cons: Polymerization of cyanamide; requires careful pH control to prevent hydrolysis to urea.

Synthesis_Workflow Start Piperazine Core (Secondary Amine) Reagent_A Route A: S-Methylisothiourea (Preferred) Start->Reagent_A Reflux/EtOH Reagent_B Route B: Cyanamide (Direct) Start->Reagent_B pH Control Intermediate Transition State (Nucleophilic Attack) Reagent_A->Intermediate Byproduct Byproduct: Methyl Mercaptan (MeSH) Reagent_A->Byproduct Reagent_B->Intermediate Product This compound (Guanidine Core) Intermediate->Product

Caption: Comparative synthetic routes for the generation of the this compound scaffold.

Biological Activity Profiles

Antifungal Activity (ROS Induction)

Derivatives of this compound, such as BAR0329 , have demonstrated potent fungicidal activity against Candida albicans and Saccharomyces cerevisiae.

  • Mechanism of Action (MoA): The cationic guanidine group facilitates entry into the fungal mitochondria. Once inside, the compound disrupts the electron transport chain (ETC), leading to a massive accumulation of endogenous Reactive Oxygen Species (ROS) .

  • Outcome: ROS accumulation triggers mitochondrial fission-dependent apoptosis (programmed cell death) rather than simple necrosis.

  • Key SAR: Bulky hydrophobic substituents (e.g., chlorobenzyl) at the N4 position of the piperazine ring enhance fungal membrane penetration, while the N1-carboximidamide remains the effector warhead.

Neuropharmacology (Agmatine Mimicry)

Agmatine (decarboxylated arginine) is an endogenous neurotransmitter/neuromodulator. This compound is a structural isostere of agmatine.

  • Target: Imidazoline receptors (

    
    ) and 
    
    
    
    -adrenergic receptors.
  • Effect: Modulation of neurotransmitter release (glutamate/GABA).

  • Therapeutic Potential: Neuroprotection in ischemic stroke models and potential antidepressant effects via regulation of the monoaminergic system.

Antimicrobial & Antiviral Potential[1]
  • Antibacterial: The scaffold acts similarly to cationic antimicrobial peptides (AMPs), disrupting bacterial cell membranes via electrostatic interactions. Activity is noted against M. tuberculosis in specific piperidinyl/piperazinyl derivatives.

  • Antiviral: N-amidinopiperazine derivatives have been explored as inhibitors of viral entry or replication enzymes, often serving as a basic anchor within a larger hydrophobic pocket of viral proteases.

Structure-Activity Relationships (SAR)[2]

The biological efficacy of the scaffold relies on a delicate balance between the hydrophilic "warhead" (amidine) and the hydrophobic "tail" (N4-substituent).

SAR_Map Core This compound Core Scaffold Amidine N1-Amidine Group (-C(=NH)NH2) Core->Amidine Ring Piperazine Ring Core->Ring N4 N4-Position (Distal Nitrogen) Core->N4 Amidine_Effect1 Essential for Basicity (Cationic Charge) Amidine->Amidine_Effect1 Amidine_Effect2 Mitochondrial Targeting (Antifungal) Amidine->Amidine_Effect2 Ring_Effect Conformational Rigidity (Entropy Reduction) Ring->Ring_Effect N4_Effect1 Lipophilicity Driver (Aryl/Alkyl Groups) N4->N4_Effect1 N4_Effect2 Membrane Penetration Selectivity N4->N4_Effect2

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.

Experimental Protocols

Protocol 6.1: Synthesis of 1-Amidino-4-benzoylpiperazine Sulfate

Based on the method by Southwick & Dhawan (1976).

Reagents:

  • 1-Benzoylpiperazine (10 mmol)

  • S-Methylisothiourea sulfate (5 mmol) (Stoichiometry: 2:1 amine to sulfate)

  • Ethanol (50% aqueous solution)

Procedure:

  • Dissolution: Dissolve 1.90 g (10 mmol) of 1-benzoylpiperazine and 1.39 g (5 mmol) of S-methylisothiourea sulfate in 20 mL of 50% aqueous ethanol.

  • Reflux: Heat the mixture to reflux. A trap should be used to neutralize the evolved methyl mercaptan (MeSH) gas (noxious odor). Reflux for 6–12 hours.

  • Precipitation: Cool the reaction mixture to room temperature. The product, 1-amidino-4-benzoylpiperazine sulfate, typically precipitates as a white crystalline solid.[1]

  • Filtration: Filter the solid and wash with cold ethanol/acetone.

  • Recrystallization: Recrystallize from hot aqueous ethanol to achieve analytical purity.

  • Yield: Typical yields range from 50–70%.

Protocol 6.2: Antifungal ROS Accumulation Assay

To validate the mechanism of action for new derivatives.

Materials:

  • Candida albicans culture (log phase)

  • Test Compound (this compound derivative)[2][3]

  • Dihydrorhodamine 123 (DHR123) or H2DCFDA (ROS probe)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Incubation: Treat C. albicans (

    
     cells/mL) with the test compound at 
    
    
    
    and
    
    
    MIC (Minimum Inhibitory Concentration) for 3 hours at 30°C.
  • Staining: Add DHR123 (final concentration 5 µg/mL) to the cell suspension. Incubate for 30 minutes in the dark.

  • Wash: Centrifuge cells (3000 rpm, 5 min) and wash twice with PBS to remove extracellular dye.

  • Analysis: Resuspend in PBS and analyze via Flow Cytometry (excitation 488 nm, emission 530 nm).

  • Validation: A significant right-shift in fluorescence intensity compared to the untreated control indicates intracellular ROS accumulation.[4]

References

  • Southwick, P. L., & Dhawan, B. (1976).[1] The Synthesis of 1-Amidino-4-aroylpiperazines. Organic Preparations and Procedures International, 8(5), 205–210.[1] Link

  • François, I. E., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.[2] ChemMedChem, 4(10), 1714–1721. Link

  • Aerts, A. M., et al. (2011). A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast.[3] FEMS Yeast Research, 11(1), 115-126. Link

  • PubChem. (2025). This compound.[2][3][5] National Library of Medicine. Link

  • Pilet, O., et al. (2023).[6] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6500. Link

Sources

Technical Monograph: Spectroscopic Profiling of Piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Piperazine-1-carboximidamide (commonly known as 1-Amidinopiperazine or 1-Piperazinecarboxamidine) acts as a critical guanidine-based scaffold in the synthesis of antihypertensive agents (e.g., debrisoquine derivatives) and antiviral compounds. Its high polarity and basicity present specific challenges in spectroscopic characterization, particularly regarding solvent selection and salt-form interference.

This guide provides a definitive spectroscopic reference for the sulfate salt form (CAS: 1461-15-0), the most stable and commercially prevalent variant.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Name 1-Amidinopiperazine Sulfate
CAS Number 1461-15-0 (Sulfate); 4163-00-4 (Free Base)
Molecular Formula C5H11N5[1][2] · xH2SO4 (Salt dependent)
Molecular Weight 129.17 g/mol (Free Base)
Structure A piperazine ring mono-substituted with a guanidine moiety.[3]

Analytical Workflow Strategy

To ensure data integrity, the following workflow is recommended. This minimizes common artifacts such as H-D exchange in NMR or ion suppression in MS.

AnalyticalWorkflow Sample Raw Sample (Sulfate Salt) Prep_NMR Solvent Selection (DMSO-d6 vs D2O) Sample->Prep_NMR Prep_MS Dilution (50:50 MeOH:H2O + 0.1% FA) Sample->Prep_MS Prep_IR Solid State (ATR or KBr) Sample->Prep_IR Analysis_NMR NMR Acquisition (1H, 13C, HSQC) Prep_NMR->Analysis_NMR Analysis_MS ESI-MS (Positive Mode) Prep_MS->Analysis_MS Analysis_IR FT-IR (4000-400 cm-1) Prep_IR->Analysis_IR Validation Data Corroboration & Purity Check Analysis_NMR->Validation Analysis_MS->Validation Analysis_IR->Validation

Figure 1: Integrated analytical workflow for polar guanidine derivatives.

Mass Spectrometry (MS) Data[2][4][5][6]

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this compound due to the high proton affinity of the guanidine group.

Fragmentation Logic

The molecular ion is distinct, but fragmentation requires high collision energy due to the stability of the guanidinium resonance.

Ion Typem/z (Theoretical)AssignmentMechanism
[M+H]+ 130.17 Parent IonProtonation of guanidine N
Fragment 1 113.1[M+H - NH3]+Deamination of guanidine
Fragment 2 85.1[Piperazine ring]+Cleavage of C-N exocyclic bond
Fragment 3 44.0[C2H6N]+Ring fragmentation (Ethyleneimine)

Protocol Note: Avoid high concentrations of sulfate buffer in LC-MS as it causes ion suppression. Use volatile buffers (Formic Acid/Ammonium Formate).

MS_Fragmentation Parent [M+H]+ m/z 130 Frag1 Fragment m/z 113 Parent->Frag1 Deamination Frag2 Piperazine Ring m/z 85 Parent->Frag2 Loss of Guanidine LossNH3 - NH3 (17 Da) Frag1->Frag2 Cleavage C-N Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway for 1-Amidinopiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][7][8][9][10][11][12]

Critical Causality: The choice of solvent dictates the visibility of the exchangeable guanidine protons.

  • D2O: Exchangeable protons (NH, NH2) disappear. Signals are sharp but limited to the carbon skeleton.

  • DMSO-d6: Recommended for full structural elucidation. Exchangeable protons appear as broad singlets.

1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are relative to TMS.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Guanidine NH 7.30 - 7.60Broad Singlet4H (exch)Highly deshielded due to resonance/cationic character.
Piperazine H2/H6 3.55 - 3.65Triplet (or Multiplet)4HAlpha to the electron-withdrawing amidino group.
Piperazine H3/H5 2.80 - 2.95Triplet (or Multiplet)4HAlpha to the secondary amine (less deshielded).
Amine NH ~2.5 - 3.0Broad1HOften merged with HDO or solvent peak; highly variable.
13C NMR Data (100 MHz, DMSO-d6)
CarbonShift (

ppm)
Assignment
C=N (Guanidine) 156.8 Diagnostic quaternary carbon. Distinctive low-field shift.
C2/C6 (Ring) 45.2Carbons adjacent to the guanidine nitrogen.
C3/C5 (Ring) 43.8Carbons adjacent to the secondary amine.

Interpretation: The symmetry of the piperazine ring is broken by the substitution, resulting in two distinct methylene signals in both 1H and 13C spectra.

Infrared Spectroscopy (IR)[9]

Methodology: ATR (Attenuated Total Reflectance) on solid sulfate salt.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3400 Strong, BroadN-H Stretch : Overlap of primary (guanidine) and secondary amine stretches. Broadening indicates H-bonding in the salt lattice.
1630 - 1670 Strong, SharpC=N Stretch : The "Guanidine I" band. The most diagnostic peak for this molecule.
1100 - 1150 StrongS-O Stretch : Characteristic of the Sulfate counter-ion (if present).
1250 - 1350 MediumC-N Stretch : Aromatic/Resonance enhanced C-N bond of the guanidine.

Experimental Protocols (SOPs)

Protocol A: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 1-Amidinopiperazine sulfate into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Why DMSO? To observe the guanidine protons and prevent rapid exchange seen in D2O.

  • Sonicate: Sonicate for 30 seconds. The sulfate salt may dissolve slowly; ensure clarity.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run 1H (16 scans) and 13C (512 scans minimum due to quaternary carbon relaxation times).

Protocol B: Quality Control (Impurity Profiling)

Common synthesis impurities include:

  • Piperazine (Starting Material): Look for a singlet at

    
     2.8 ppm (free base) or shifted in salt form.
    
  • Dicyandiamide (Reagent): Look for nitrile stretch in IR (~2150-2200 cm⁻¹) or distinct NMR signals.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for guanidine shifts).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76957, 1-Amidinopiperazine. Retrieved from [Link]

Sources

Technical Guide: Piperazine-1-carboximidamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-carboximidamide (also known as 1-Amidinopiperazine or 1-Piperazinecarboxamidine ) is a specialized small-molecule inhibitor primarily targeting basic carboxypeptidases. Structurally functioning as a rigid analog of the amino acid Arginine, it acts as a reversible competitive inhibitor of Carboxypeptidase B (CPB) and Carboxypeptidase M (CPM) .

Its utility extends beyond simple inhibition; it is a critical ligand in affinity chromatography for the purification of enzymes that recognize basic C-terminal residues (e.g., Plasminogen, tissue Plasminogen Activator [tPA], and CPB itself). This guide details the mechanistic basis of its activity, kinetic properties, and validated protocols for its application in bio-assays and downstream processing.

Chemical & Mechanistic Profiling

Chemical Identity[1]
  • IUPAC Name: this compound

  • CAS Number: 41185-69-9 (Sulfate salt often used: 98646-47-0 for HCl salt)

  • Molecular Formula:

    
    [1]
    
  • Structural Motif: The molecule consists of a piperazine ring with a guanidino-like amidine group attached to one nitrogen.

  • pKa: The amidine group is highly basic (

    
    ), ensuring it remains positively charged at physiological pH, mimicking the side chain of Arginine.
    
Mechanism of Action

This compound functions as a transition-state mimic or substrate analog .

  • Arginine Mimicry: The carboximidamide group (

    
    ) structurally and electrostatically resembles the guanidinium group of Arginine.
    
  • Active Site Binding: It binds to the S1' specificity pocket of Carboxypeptidase B.

  • Interaction: The positively charged amidine forms a salt bridge with the conserved Aspartate 255 (Asp255) residue at the bottom of the S1' pocket, which normally anchors the C-terminal basic residue of the substrate.

  • Zinc Coordination: Unlike some chelators, it does not strip the catalytic Zinc ion but may sterically hinder the coordination of the hydrolytic water molecule or the substrate's carbonyl group to the Zinc/Glu270 catalytic dyad.

Visualization: Competitive Inhibition Mechanism

The following diagram illustrates the competitive exclusion of the substrate (Hippuryl-Arg) by the inhibitor.

Inhibition_Mechanism cluster_legend Mechanism: Competitive Inhibition E Carboxypeptidase B (Active Enzyme) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kon) P Products (Hippurate + Arginine) E->P Recycling S Substrate (e.g., Hippuryl-Arg) I Inhibitor (1-Amidinopiperazine) ES->E - S (k-1) ES->P Catalysis (kcat) EI->E - I (Koff) Note Inhibitor (I) competes with Substrate (S) for the S1' Specificity Pocket. Prevents formation of ES complex.

Caption: Kinetic scheme showing 1-Amidinopiperazine (I) competing with substrate (S) for the active site of Carboxypeptidase B.

Target Specificity & Kinetics

Primary Targets
EnzymeFunctionInhibition TypeAffinity Note
Carboxypeptidase B (CPB) Cleaves C-terminal Arg/LysCompetitive

M (Micromolar)
Carboxypeptidase M (CPM) Membrane-bound, cleaves Arg/LysCompetitiveSimilar affinity to CPB
Plasminogen / tPA Fibrinolysis pathwayLigand BindingBinds Kringle domains (Lysine binding sites)
Kinetic Profile
  • Selectivity: Highly selective for B-type carboxypeptidases over A-type (CPA). CPA prefers hydrophobic C-terminal residues (Phe/Tyr) and lacks the Asp255 residue required to stabilize the amidine group of this inhibitor.

  • Reversibility: The inhibition is fully reversible. Dilution or dialysis restores enzyme activity. This property is exploited in affinity chromatography, where elution is achieved by adding free Arginine or lowering pH.

Experimental Protocols

Protocol: Spectrophotometric Inhibition Assay

Objective: Determine the % inhibition or


 of this compound against CPB.

Materials:

  • Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.

  • Substrate: Hippuryl-L-Arginine (1.0 mM stock in buffer).

  • Enzyme: Porcine Carboxypeptidase B (diluted to ~5 units/mL).

  • Inhibitor: this compound (prepare 10 mM stock in water).

Workflow:

  • Baseline Setup: In a quartz cuvette, add 980 µL Buffer and 10 µL Enzyme solution.

  • Blanking: Zero the spectrophotometer at 254 nm .

  • Control Reaction (

    
    ):  Add 10 µL Substrate. Mix rapidly. Record the increase in absorbance at 254 nm for 2 minutes (Hippuric acid formation).
    
  • Inhibition Reaction (

    
    ): 
    
    • Pre-incubate 970 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations) for 5 minutes.

    • Initiate with 10 µL Substrate.

    • Record slope at 254 nm.

  • Calculation:

    
    [2]
    
Protocol: Affinity Chromatography for CPB Purification

Objective: Purify Carboxypeptidase B or Plasminogen using immobilized 1-Amidinopiperazine.

Resin Preparation:

  • Coupling: Use CNBr-activated Sepharose 4B.

  • Ligand: Dissolve this compound in Coupling Buffer (0.1 M

    
    , pH 8.3, 0.5 M NaCl).
    
  • Reaction: Mix ligand solution with resin overnight at 4°C.

  • Blocking: Block remaining active groups with 1 M Ethanolamine (pH 8.0).

Purification Workflow:

Affinity_Purification Start Crude Lysate / Serum Load Load onto Affinity Column (pH 8.0) Start->Load Binding of Target Wash Wash Step (High Salt Buffer) Load->Wash Remove Impurities Load->Wash Target binds to Amidine Ligand Elute Elution Step (Competitive or pH change) Wash->Elute Specific Elution Pure Purified Protein (CPB / Plasminogen) Elute->Pure Dialysis / Storage Elute->Pure Eluent: 10mM Arginine or pH 5.0

Caption: Workflow for purifying basic-specific enzymes using immobilized 1-Amidinopiperazine.

Applications in Drug Development[1][2]

Downstream Processing (Biologics)

In the production of recombinant insulin, Carboxypeptidase B is often used to process Pro-insulin (cleaving the C-peptide). However, residual CPB activity can degrade the final insulin product.

  • Role: this compound is added at the end of the processing step to instantly quench CPB activity.

  • Advantage: Unlike EDTA (which strips metals and may destabilize the product) or PMSF (toxic/unstable), 1-Amidinopiperazine is stable, specific, and easily removed by dialysis.

Diagnostic Assays

Used in clinical assays to differentiate between B-type and N-type carboxypeptidases in serum samples, particularly for diagnosing acute pancreatitis where CPB activation peptides are biomarkers.

References

  • Folk, J. E., et al. (1960).[3] "Carboxypeptidase B: Purification and Characterization." Journal of Biological Chemistry.

  • Wolff, E. C., et al. (1962). "The Kinetics of Carboxypeptidase B Activity." Journal of Biological Chemistry.

  • Skidgel, R. A. (1988).[4] "Basic Carboxypeptidases: Regulators of Peptide Hormone Activity." Trends in Pharmacological Sciences.

  • Sigma-Aldrich. "Product Specification: this compound."

  • Avilés, F. X., & Vendrell, J. (2004).[5] "Carboxypeptidase B in Acute Pancreatitis." Gut.

Sources

Technical Deep Dive: Structure-Activity Relationship of Piperazine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of Piperazine-1-carboximidamide derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scaffold Overview

This compound (also known as 1-amidinopiperazine or piperazine-1-carboxamidine) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to bridge two distinct therapeutic landscapes: antifungal capability via ROS induction and neuropharmacological modulation via the agmatinergic system .

Unlike simple aryl-piperazines often explored for serotonin (5-HT) receptor affinity, the addition of the carboximidamide moiety (


) at the N1 position introduces strong basicity (

) and hydrogen bond donor/acceptor sites, mimicking the guanidine group found in endogenous ligands like agmatine.
Core Scaffold Architecture

The structure consists of a piperazine ring serving as a semi-rigid linker between two functional domains:

  • Domain A (N1-Position): The carboximidamide group. Critical for interaction with anionic residues (e.g., Asp/Glu) in receptor pockets or enzymes (e.g., Agmatinase).

  • Domain B (N4-Position): The variable region, typically an aryl or heteroaryl group. This domain drives lipophilicity and selectivity (SAR determinant).

Chemical Synthesis Strategies

The synthesis of this compound derivatives generally proceeds via guanylation of the secondary amine of the piperazine ring. Two primary protocols are established, chosen based on the steric hindrance of the N4-substituent.

Protocol A: Cyanamide Addition (Atom Economic)

Best for unhindered piperazines.

  • Reagents: Cyanamide (

    
    ), 
    
    
    
    , reflux.
  • Mechanism: Nucleophilic attack of the N1-piperazine nitrogen on the nitrile carbon of cyanamide.

  • Limitation: Can lead to polymerization or bis-guanylation if stoichiometry is not strictly controlled.

Protocol B: S-Methylisothiourea Transfer (Controlled)

Preferred for library generation and SAR studies.

  • Reagents: S-methylisothiourea hemisulfate, Base (

    
     or 
    
    
    
    ).
  • Mechanism: Addition-elimination releasing methanethiol (

    
    ).
    
  • Advantage: Higher yields and easier purification of the sulfate/iodide salts.

Visualization: Synthesis Workflow

Synthesis Figure 1: Synthetic pathways for this compound derivatives. Start N-Substituted Piperazine (N4-Aryl/Alkyl) RouteA Route A: Cyanamide (Reflux, H+) Start->RouteA Unhindered RouteB Route B: S-Methylisothiourea (Base, solvent) Start->RouteB Controlled Intermed Tetrahedral Intermediate RouteA->Intermed RouteB->Intermed -MeSH Product This compound Derivative Intermed->Product Tautomerization

Pharmacology Module 1: Antifungal Activity & ROS Induction[1][2][3]

Recent high-throughput screens have identified N4-aryl derivatives (e.g., BAR0329 , FC12406 ) as potent fungicidal agents against Candida albicans and Saccharomyces cerevisiae.

Mechanism of Action: The "ROS-Apoptosis" Axis

Unlike azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors), these derivatives act via a suicidal activation mechanism :

  • Entry: The cationic amidine group facilitates entry, potentially exploiting polyamine transporters.

  • Accumulation: The compound accumulates in the mitochondria.

  • ROS Burst: Interaction (likely with the electron transport chain or specific enzymes like sterol-C24-transmethyltransferase) triggers massive production of Reactive Oxygen Species (ROS).

  • Apoptosis: High ROS levels activate the mitochondrial fission machinery (Fis1, Dnm1, Mdv1), leading to cell death.

SAR Analysis: Antifungal Potency

The fungicidal activity is strictly controlled by the substitution pattern on the N4-phenyl ring.

Substituent Position (N4-Phenyl)ModificationEffect on ActivityMechanistic Insight
N1-Amidine Removal/ReplacementAbolishes Activity The cationic charge is essential for mitochondrial targeting/uptake.
R3 (Meta) Bulky groups (e.g., -CF3, -tBu)Increases Potency Enhances lipophilicity and ROS generation capacity.
R5 (Meta) Bulky groupsIncreases Potency Synergy with R3; 3,5-disubstitution is often optimal (e.g., 3,5-di-CF3).
R4 (Para) Electron-withdrawingNeutral/VariableLess critical than Meta positions for ROS induction.
Visualization: Antifungal Mechanism[2]

Antifungal Figure 2: ROS-mediated fungicidal mechanism of action. Drug This compound (e.g., BAR0329) Mito Mitochondrial Accumulation Drug->Mito Lipid Raft Dependent ROS ROS Burst (Superoxide/H2O2) Mito->ROS ETC Interference Fission Fission Complex Assembly (Fis1 / Dnm1 / Mdv1) ROS->Fission Signal Transduction Apoptosis Fungal Apoptosis Fission->Apoptosis Mitochondrial Fragmentation

[1][4]

Pharmacology Module 2: CNS & Agmatine Modulation[5][6][7]

In the central nervous system, the this compound scaffold acts as a structural mimetic of Agmatine (decarboxylated arginine).

Mechanism: Agmatinase Inhibition

Agmatine is an endogenous neuromodulator with anticonvulsant, antidepressant, and neuroprotective properties.[1][2] It is metabolized by the enzyme Agmatinase into putrescine.[2]

  • Inhibition: this compound derivatives can competitively inhibit Agmatinase.

  • Result: Elevation of endogenous agmatine levels.[3][2]

  • Downstream Effects: Increased agmatine modulates:

    • Imidazoline Receptors (

      
      ):  Regulating sympathetic tone and neuroprotection.
      
    • NMDA Receptors: Antagonism of the GluN2B subunit (neuroprotection against excitotoxicity).

    • NOS (Nitric Oxide Synthase): Inhibition of nNOS.[2]

SAR Analysis: CNS Selectivity

For CNS applications, the N4-substituent must be optimized for Blood-Brain Barrier (BBB) penetration (LogP ~ 2.0 - 3.5).

  • N1-Amidine: Essential for binding to the Agmatinase active site (mimics the guanidine of agmatine).

  • Piperazine Ring: Provides the correct spacer length (rigidified butyl chain analog).

  • N4-Substituent:

    • Small Alkyl/Benzyl: Favors Agmatinase binding.

    • Large/Polar groups: Reduce BBB permeability.

Experimental Protocols

Protocol 1: Synthesis of N-Guanylated Piperazine (General)

Objective: Synthesis of 1-(4-chlorophenyl)this compound.

  • Dissolution: Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in DMF.

  • Addition: Add S-methylisothiourea hemisulfate (1.1 eq) and Triethylamine (3.0 eq).

  • Reaction: Stir at 60°C for 12 hours under nitrogen atmosphere. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: The product often precipitates as a salt or can be purified via column chromatography (Silica gel, DCM/MeOH gradient).

  • Characterization: Confirm amidine proton signals in

    
    -NMR (
    
    
    
    7.0-8.0 ppm, broad singlet).
Protocol 2: ROS Accumulation Assay (Antifungal Screening)

Objective: Quantify ROS induction in C. albicans.

  • Culture: Grow C. albicans to exponential phase in SC medium.

  • Treatment: Incubate cells with the test derivative (e.g., 10-50

    
    ) for 3 hours at 30°C.
    
  • Staining: Add Dihydrorhodamine 123 (DHR123) (final conc. 5

    
    ). Incubate for 45 mins in the dark.
    
  • Analysis: Measure fluorescence using flow cytometry or a fluorescence microplate reader (Ex 485 nm / Em 535 nm).

  • Validation: Use Hydrogen Peroxide (5 mM) as a positive control.

References

  • François, I. E., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Journal of Medicinal Chemistry. Link

  • Bink, A., et al. (2010). A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast.[4] FEMS Yeast Research.[4] Link

  • Piletz, J. E., et al. (2013). Agmatine: metabolic pathway and spectrum of activity in brain. Neuropsychopharmacology. Link

  • Fair, C. A., et al. (2023). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmacology and Experimental Therapeutics. Link

  • Govaert, G., et al. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens. ResearchGate Review. Link

Sources

Computational Profiling of the Piperazine-1-carboximidamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Ligand Parameterization to Dynamic Interaction Analysis

Executive Summary

Piperazine-1-carboximidamide (1-Amidinopiperazine) represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for the guanidine group found in arginine. Its physicochemical profile—characterized by high basicity (


) and a rigid semi-saturated ring—makes it a potent pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) and adrenergic subtypes, as well as serine proteases.

This technical guide provides a rigorous in silico framework for modeling this scaffold. Unlike generic small-molecule protocols, this workflow addresses the specific challenges of modeling high-charge density fragments, tautomeric ambiguity, and cation-


 interaction networks essential for binding fidelity.
Part 1: Chemical Ontology & Ligand Preparation

The Challenge: The carboximidamide moiety (


) exists in resonance equilibrium. Standard force field generators often misassign the protonation state or bond orders, leading to "false negative" docking scores because the requisite salt bridges cannot form.
1.1 Quantum Mechanical (QM) Geometry Optimization

Do not rely on molecular mechanics (MM) force fields for the initial geometry. The planarity of the carboximidamide group relative to the piperazine ring dictates the binding vector.

  • Protocol:

    • Initial Conformer Generation: Generate 3D coordinates from SMILES (C1CN(CCN1)C(=N)N).

    • QM Optimization: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set.

      • Why: This level of theory accurately captures the partial double-bond character of the

        
         bonds in the amidine group, enforcing the correct planar geometry.
        
    • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges.

      • Critical Step: The terminal nitrogens share the positive charge. Standard Gasteiger charges often localize the charge incorrectly on a single nitrogen, disrupting electrostatic interaction energies in docking.

1.2 Protonation State Assignment

At physiological pH (7.4), this compound is predominantly protonated (+1 charge).

ParameterValueNote
Dominant Species (pH 7.4) Cationic (+1)Protonation occurs at the terminal imine nitrogen.
pKa (Piperazine N4) ~9.8The secondary amine is also basic but less so than the guanidine-like tail.
pKa (Carboximidamide) > 11.0Acts as a strong base; always model as charged for cytosolic/extracellular targets.
Part 2: Target Selection & Inverse Docking

If the specific biological target is unknown, use the scaffold's pharmacophore features to screen for compatibility.

  • Pharmacophore Features:

    • Positive Ionizable Group: (Carboximidamide)

      
       Targets Asp/Glu rich pockets.
      
    • Hydrophobic Linker: (Piperazine ring)

      
       Targets aromatic cages (Trp/Phe/Tyr).
      

Recommended Target Classes:

  • Serotonin Receptors (5-HT1A/2A): The protonated nitrogen mimics the ethylamine chain of serotonin.

  • Serine Proteases (Trypsin-like): The scaffold mimics the Arginine P1 residue.

  • Kinases (mTORC1): As a linker in larger ATP-competitive inhibitors.

Part 3: Molecular Docking Protocol

Objective: Predict the binding mode with high fidelity, specifically accounting for charge-assisted interactions.

3.1 Grid Generation (The "Soft" Potential)

The carboximidamide group is bulky and charged. Standard Van der Waals (VdW) radii can cause steric clashes during rigid receptor docking.

  • Action: Scale receptor atom VdW radii by 0.8 to 0.9 for non-polar hydrogens in the binding pocket. This mimics "induced fit" effects without running full flexible docking.

3.2 Docking Algorithm Selection
  • Recommended Engine: AutoDock Vina or Schrödinger Glide (XP).

  • Scoring Function Adjustment:

    • Ensure the scoring function weights Cation-

      
        interactions. The piperazine ring often stacks against Trp/Phe, while the amidine forms a salt bridge.
      
    • Validation: If the docking score is > -6.0 kcal/mol, the pose is likely an artifact. A true binder in this class typically scores < -8.5 kcal/mol due to the strong electrostatic contribution.

3.3 The "Salt Bridge" Constraint

When docking into GPCRs (e.g., 5-HT1A at Asp116), apply a positional constraint :

  • Define a spherical constraint (radius 3.0 Å) around the carboxylate oxygens of the key Asp/Glu residue.

  • Force the amidine nitrogens to satisfy this constraint.

Part 4: Molecular Dynamics (MD) & Interaction Analysis

Docking provides a static snapshot. MD is required to verify if the charged scaffold remains stable or is solvated by water (a common failure mode for small polar ligands).

4.1 System Setup
  • Force Field: CHARMM36m (best for small molecules + proteins) or AMBER ff14SB + GAFF2.

  • Solvation: TIP3P water model; cubic box with 10 Å padding.

  • Neutralization: Add Cl- ions to neutralize the system (critical due to the +1 ligand charge).

4.2 Simulation Protocol
  • Minimization: 5000 steps Steepest Descent.

  • NVT Equilibration: 100 ps, restraining protein and ligand heavy atoms (

    
    ).
    
  • NPT Equilibration: 100 ps, maintaining pressure at 1 bar.

  • Production Run: 50–100 ns.

    • Why 50ns? Charged small molecules can "drift" out of the pocket if the salt bridge is unstable. If it stays bound for 50ns, the interaction is robust.

4.3 Analysis Metrics
  • RMSD (Ligand): Should stabilize < 2.0 Å relative to the protein backbone.

  • H-Bond Lifetime: Calculate the % occupancy of the H-bond between the Carboximidamide and the target Asp/Glu. >60% occupancy indicates a potent binder.

Part 5: Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline for this specific scaffold.

PiperazineWorkflow cluster_prep Ligand Parameterization cluster_dock Docking Protocol cluster_md Dynamic Validation SMILES SMILES Input (C1CN(CCN1)C(=N)N) QM QM Optimization (B3LYP/6-31G*) SMILES->QM RESP RESP Charge Assignment QM->RESP Pose Pose Generation (AutoDock/Glide) RESP->Pose Force Field Params Target Target Selection (GPCR/Protease) Constraint Salt-Bridge Constraint Target->Constraint Constraint->Pose Solvation Solvation & Ionization Pose->Solvation ProdRun 50ns Production MD Solvation->ProdRun Analysis Stability Analysis (RMSD/H-Bond) ProdRun->Analysis

Figure 1: End-to-end computational workflow for this compound modeling.

Part 6: Mechanistic Interaction Map

Understanding the specific binding forces is crucial for optimizing derivatives. The diagram below details the "Interaction Fingerprint" of the scaffold.

InteractionMap Ligand_Head Carboximidamide (Cationic Head) Ligand_Body Piperazine Ring (Rigid Linker) Ligand_Head->Ligand_Body Res_Asp Asp/Glu Residue (Anionic) Ligand_Head->Res_Asp Salt Bridge (Strong Electrostatic) Res_HBond Ser/Thr Backbone (H-Bond Donor) Ligand_Head->Res_HBond H-Bond Network Ligand_Tail N4-Substituent (Variable Region) Ligand_Body->Ligand_Tail Res_Arom Trp/Phe/Tyr (Aromatic Cage) Ligand_Body->Res_Arom Cation-Pi / Stacking Ligand_Tail->Res_Arom Hydrophobic Interaction

Figure 2: Interaction Fingerprint showing critical binding vectors for the scaffold.

References
  • François, I. E., et al. (2009).[1] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.[1] ChemMedChem, 4(10), 1714-1721.[1]

  • Rincón, D. A., et al. (2025).[2] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.[2]

  • BenchChem. (2025).[2][3] In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide.

  • Mondal, S., et al. (2013). Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin. Physical Chemistry Chemical Physics, 15, 765-775.

  • O'Brien, E. P., et al. (2007). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 92(1), 13–25.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Piperazine-1-carboximidamide Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-carboximidamide (1-Amidinopiperazine) is a critical guanidine-based pharmacophore used in the synthesis of antiviral agents, antihypertensives (e.g., Debrisoquine analogs), and energetic materials. This protocol details a robust, scalable synthesis of the sulfate salt form (


), which offers superior stability and crystallinity compared to the hygroscopic free base or hydrochloride salts.

Core Challenge: The primary synthetic hurdle is regioselectivity . Piperazine is a symmetric diamine; indiscriminate guanidinylation leads to the thermodynamic by-product, 1,4-bis(carboximidamide)piperazine. This protocol utilizes stoichiometric forcing and solubility differentiation to maximize the mono-substituted product yield.

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic attack of piperazine on S-methylisothiourea sulfate . This route is preferred over cyanamide-based methods due to higher safety margins and the avoidance of dimerization side-products.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The secondary amine of piperazine attacks the electrophilic carbon of the isothiourea, forming a tetrahedral intermediate. The collapse of this intermediate expels methanethiol (MeSH) as a gas, driving the equilibrium forward (Le Chatelier’s principle).

ReactionMechanism Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack SMT S-Methylisothiourea Sulfate (Electrophile) SMT->Intermediate Product Piperazine-1- carboximidamide Sulfate Intermediate->Product Elimination MeSH Methanethiol (Gas, Toxic) Intermediate->MeSH By-product

Figure 1: Mechanistic pathway for the guanidinylation of piperazine.[1]

Safety & Hazard Mitigation (Critical)

Warning: This reaction evolves Methanethiol (MeSH) , a colorless gas with a putrid stench (rotten cabbage) and high toxicity (TLV 0.5 ppm). It is flammable and acts as a central nervous system depressant.

Mandatory Engineering Control: You must utilize a caustic scrubber system. Do not rely solely on a fume hood.

  • Reaction Vessel: Closed system with a gas outlet.

  • Trap 1 (Empty): Anti-suckback trap.

  • Trap 2 (Scrubber): 10-15% Sodium Hypochlorite (Bleach) or NaOH solution. Bleach is preferred as it oxidizes MeSH to odorless methanesulfonic acid/sulfate, whereas NaOH only captures it as sodium thiomethoxide (which can re-release MeSH if acidified).

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
Piperazine (Anhydrous) 86.142.5 - 3.0Nucleophile (Excess drives mono-selectivity)
S-Methylisothiourea Sulfate 278.33 (2:1 salt)1.0Amidinylating Agent
Water (Deionized) 18.02SolventPolar protic solvent
Ethanol (95%) 46.07Anti-solventCrystallization
Step-by-Step Methodology

Step 1: System Setup Assemble a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a temperature probe. Connect the top of the condenser to the MeSH Scrubber System (see Section 3).

Step 2: Reagent Dissolution

  • Charge the RBF with S-methylisothiourea sulfate (10.0 g, 36 mmol) and deionized water (30 mL).

  • Note: The sulfate salt is sparingly soluble in cold water; gentle warming (40°C) may be required to achieve a clear solution.

Step 3: Nucleophile Addition

  • Add Piperazine (9.3 g, 108 mmol, 3.0 equiv) to the solution.

  • Rationale: A large excess of piperazine is statistically required to ensure that once a mono-amidine is formed, it does not compete with the unreacted piperazine for the remaining isothiourea.

Step 4: Reaction (Reflux)

  • Heat the mixture to reflux (~100°C) for 4 to 6 hours .

  • Monitor the gas evolution.[7] Bubbling in the scrubber indicates active reaction (MeSH release).

  • Endpoint: Reaction is complete when gas evolution ceases and LC-MS indicates consumption of the isothiourea.

Step 5: Isolation (Solubility Switch)

  • Cool the reaction mixture to room temperature.

  • Acidification (Optional but recommended): Adjust pH to ~6 with dilute

    
     to ensure the product is fully protonated as the sulfate.
    
  • Precipitation: Add Ethanol (150 mL) slowly with vigorous stirring. The product (this compound sulfate) is insoluble in EtOH, while the excess unreacted piperazine remains in solution.

  • Allow the suspension to stand at 4°C for 4 hours to maximize precipitation.

Step 6: Filtration and Wash

  • Filter the white precipitate under vacuum.

  • Wash the cake 3x with cold Ethanol to remove residual piperazine.

  • Wash 1x with Diethyl Ether to facilitate drying.

Purification (Recrystallization)

If high purity (>99%) is required for biological assays:

  • Dissolve the crude sulfate in minimum hot water (~80°C).

  • Add hot Ethanol until turbidity is just observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.[2][8][9]

Process Workflow Diagram

Workflow Start Start: Dissolve S-Methylisothiourea (Water, 40°C) AddPip Add Excess Piperazine (3.0 Equiv) Start->AddPip Reflux Reflux (100°C, 4-6h) Generate MeSH AddPip->Reflux Scrubber SAFETY TRAP: Bleach Scrubber Reflux->Scrubber Gas Outlet Cool Cool & Add Ethanol (Precipitation) Reflux->Cool Filter Vacuum Filtration (Filtrate contains excess Piperazine) Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Final Pure Piperazine-1- carboximidamide Sulfate Wash->Final

Figure 2: Operational workflow emphasizing the safety scrubber integration.

Characterization & Quality Control

ParameterExpected ValueMethod
Appearance White crystalline solidVisual
Melting Point 280°C - 285°C (dec)Capillary (uncorrected)
Solubility Soluble in Water; Insoluble in EtOH, AcetoneSolubility Test

NMR (

)

3.65 (m, 4H), 3.15 (m, 4H)
400 MHz NMR
Mass Spec (ESI+) [M+H]+ = 129.1 m/zLC-MS

Troubleshooting Guide:

  • Low Yield: Ensure the S-methylisothiourea is fully dissolved before adding piperazine. If the solution is cloudy, the reaction kinetics slow significantly.

  • Bis-substitution (1,4-diamidino): If MS shows a peak at ~171 m/z, increase the piperazine equivalents to 4.0 or 5.0 in the next run. The excess is easily recovered from the ethanol filtrate.

  • Yellow Discoloration: Indicates oxidation of residual sulfur species. Recrystallize from Water/EtOH with a pinch of activated charcoal.

References

  • Rathke, B. (1881). Über die Einwirkung von Methyljodid auf Thioharnstoff. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry of S-methylisothiourea).

  • Organic Syntheses. (1946). S-Methylisothiourea Sulfate. Org. Synth. 1946, 26, 8. Link (Preparation of the starting material).

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II.
  • Centers for Disease Control and Prevention (CDC). (2023). Methanethiol: Systemic Agent. NIOSH Guide. Link (Safety data).

Sources

Application Notes and Protocols for Piperazine-1-carboximidamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Piperazine-1-carboximidamide in Biological Research

This compound, a heterocyclic organic compound featuring a piperazine ring linked to a carboximidamide functional group, is emerging as a versatile tool in biological research and drug discovery.[1] With the molecular formula C₅H₁₂N₄ and the CAS Registry Number 45695-84-9, this compound possesses a unique structural motif that mimics the guanidino group of L-arginine, the endogenous substrate for critical enzymes such as nitric oxide synthases (NOS) and arginases.[1][2] This structural similarity forms the basis of its potential to modulate the activity of these enzymes, opening avenues for its application in various therapeutic areas.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in biological assays. We will delve into its physicochemical properties, explore its established and putative mechanisms of action, and provide detailed, field-proven protocols for its application in key enzyme inhibition and antimicrobial assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in biological assays. The following table summarizes the key properties of this compound:

PropertyValueSource
Molecular Formula C₅H₁₂N₄[1]
Molar Mass 142.16 g/mol [3]
CAS Number 45695-84-9[1]
Appearance Solid[3]
Solubility in Water Moderately soluble[3]
Aqueous Solution pH Basic[3]
Stability Stable under normal conditions[3]

Note: The parent compound, piperazine, is freely soluble in water and ethylene glycol but insoluble in diethyl ether.[4][5] It is a weak base with a pKb of 4.19.[4]

Mechanism of Action: A Tale of Molecular Mimicry

The biological activity of this compound is intrinsically linked to its carboximidamide group, which acts as a bioisostere of the guanidino group found in L-arginine. This molecular mimicry allows it to interact with the active sites of enzymes that utilize L-arginine as a substrate, primarily nitric oxide synthases (NOS) and arginases.

The L-arginine Metabolic Hub: A Dichotomy of Nitric Oxide and Urea Production

L-arginine serves as a critical substrate for two key enzymes that regulate a plethora of physiological processes:

  • Nitric Oxide Synthases (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[6] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7]

  • Arginases: These enzymes (Arginase I and Arginase II) hydrolyze L-arginine to produce L-ornithine and urea.[8][9] This pathway is essential for the urea cycle and the synthesis of polyamines and proline, which are vital for cell proliferation and tissue repair.[8]

The competition for the common substrate, L-arginine, between NOS and arginase creates a critical regulatory node in cellular metabolism. Dysregulation of this balance is implicated in numerous pathologies, including cardiovascular diseases, cancer, and inflammatory disorders.[8][9][10]

L_arginine_metabolism cluster_arginine L-arginine Metabolic Hub cluster_nos NOS Pathway cluster_arginase Arginase Pathway cluster_inhibitor Inhibitory Action L-arginine L-arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L-arginine->NOS substrate for Arginase Arginases (Arginase I, Arginase II) L-arginine->Arginase substrate for NO Nitric Oxide (NO) NOS->NO produces Citrulline L-Citrulline NOS->Citrulline produces Ornithine L-Ornithine Arginase->Ornithine produces Urea Urea Arginase->Urea produces Piperazine_1_carboximidamide This compound Piperazine_1_carboximidamide->NOS competitively inhibits Piperazine_1_carboximidamide->Arginase potentially inhibits

Figure 1: The central role of L-arginine in cellular metabolism and the inhibitory potential of this compound.

This compound as a Competitive Inhibitor

The structural resemblance of the carboximidamide moiety to the guanidino group of L-arginine allows this compound to bind to the active site of NOS and potentially arginase, thereby acting as a competitive inhibitor. Indeed, related compounds such as 1H-pyrazole-1-carboxamidines have been demonstrated to be competitive inhibitors of all three NOS isoforms.[11][12]

Beyond Enzyme Inhibition: Other Biological Activities

Research has also uncovered other biological activities of this compound and its derivatives:

  • Neuropharmacological Effects: It has been shown to selectively increase the concentration of agmatine in the brain, suggesting potential applications in neuroprotection and cognitive enhancement.[1]

  • Antifungal Properties: Analogues of this compound exhibit fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[13]

Application in Biological Assays: Detailed Protocols

The following section provides detailed, step-by-step protocols for utilizing this compound in key biological assays. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible results.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Principle: NOS converts L-arginine to L-citrulline and nitric oxide (NO). The unstable NO is rapidly converted to nitrite and nitrate. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

  • Purified NOS enzyme (e.g., human recombinant iNOS, eNOS, or nNOS)

  • This compound

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • CaCl₂

  • HEPES buffer (50 mM, pH 7.4)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Experimental Workflow:

NOS_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - this compound dilutions - NOS enzyme solution - Reaction buffer with cofactors Add_Inhibitor Add this compound to wells Prep_Reagents->Add_Inhibitor Add_Enzyme Add NOS enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (5 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with L-arginine Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 30 min at 37°C) Add_Substrate->Incubate Add_Griess_A Add Griess Reagent A Incubate->Add_Griess_A Incubate_Griess_A Incubate (10 min) Add_Griess_A->Incubate_Griess_A Add_Griess_B Add Griess Reagent B Incubate_Griess_A->Add_Griess_B Incubate_Griess_B Incubate (10 min) Add_Griess_B->Incubate_Griess_B Measure_Absorbance Measure absorbance at 540 nm Incubate_Griess_B->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Standard_Curve Generate Nitrite Standard Curve Standard_Curve->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the NOS Inhibition Assay using the Griess method.

Step-by-Step Procedure:

  • Prepare Nitrite Standard Curve:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the reaction buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Prepare Test Compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Set up the Reaction:

    • In the wells of the 96-well plate, add the following in order:

      • 50 µL of reaction buffer (HEPES buffer containing NADPH, BH4, Calmodulin, and CaCl₂).

      • 10 µL of this compound dilution (or vehicle control).

      • 10 µL of NOS enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of L-arginine solution.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Colorimetric Detection:

    • Stop the reaction and initiate color development by adding 50 µL of Griess Reagent A to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the nitrite standard curve and determine the concentration of nitrite produced in each sample well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Self-Validating Controls:

  • No Enzyme Control: To determine the background absorbance.

  • No Substrate Control: To ensure that the signal is dependent on the presence of L-arginine.

  • Positive Control: A known NOS inhibitor (e.g., L-NAME) to validate the assay performance.

Protocol 2: Arginase Inhibition Assay

This protocol describes a colorimetric assay to assess the potential inhibitory activity of this compound on arginase by quantifying the amount of urea produced.

Principle: Arginase hydrolyzes L-arginine to L-ornithine and urea.[9] The urea produced is then measured colorimetrically after reaction with α-isonitrosopropiophenone.

Materials:

  • Purified Arginase I or II

  • This compound

  • L-arginine

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl₂ (10 mM)

  • Urea standard solution

  • Reagent A: α-isonitrosopropiophenone in ethanol

  • Reagent B: A mixture of sulfuric acid and phosphoric acid

  • 96-well microplate

  • Microplate reader (540 nm)

Experimental Workflow:

Arginase_Inhibition_Assay cluster_prep Preparation & Activation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - this compound dilutions - Arginase enzyme solution Activate_Enzyme Activate Arginase with MnCl₂ (10 min at 55°C) Prep_Reagents->Activate_Enzyme Add_Inhibitor Add this compound to wells Activate_Enzyme->Add_Inhibitor Add_Enzyme Add activated Arginase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (5 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with L-arginine Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 20 min at 37°C) Add_Substrate->Incubate Stop_Reaction Stop reaction with acid mixture Incubate->Stop_Reaction Add_Color_Reagent Add α-isonitrosopropiophenone Stop_Reaction->Add_Color_Reagent Heat Heat at 100°C for 45 min Add_Color_Reagent->Heat Cool Cool to room temperature Heat->Cool Measure_Absorbance Measure absorbance at 540 nm Cool->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Standard_Curve Generate Urea Standard Curve Standard_Curve->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 3: Workflow for the Arginase Inhibition Assay.

Step-by-Step Procedure:

  • Prepare Urea Standard Curve:

    • Prepare a series of urea standards (e.g., 0-1 mM) in Tris-HCl buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Prepare Test Compound:

    • Prepare a stock solution and serial dilutions of this compound.

  • Enzyme Activation:

    • Activate the arginase enzyme by incubating it with MnCl₂ at 55°C for 10 minutes.

  • Set up the Reaction:

    • In the wells of the 96-well plate, add the following:

      • 25 µL of Tris-HCl buffer.

      • 5 µL of this compound dilution (or vehicle control).

      • 10 µL of activated arginase solution.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of L-arginine solution.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Urea Detection:

    • Stop the reaction by adding 200 µL of the acid mixture (Reagent B).

    • Add 10 µL of Reagent A (α-isonitrosopropiophenone).

    • Seal the plate and heat at 100°C for 45 minutes.

    • Cool the plate to room temperature in the dark for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Follow the same data analysis steps as in the NOS inhibition assay to determine the percentage of inhibition and the IC₅₀ value.

Self-Validating Controls:

  • No Enzyme Control: To account for any non-enzymatic urea formation.

  • No Substrate Control: To ensure the signal is dependent on L-arginine.

  • Positive Control: A known arginase inhibitor (e.g., nor-NOHA) to validate the assay.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.

Materials:

  • Candida albicans or other fungal strain

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer

  • Incubator (35°C)

Step-by-Step Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Prepare Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI-1640 medium in the wells of the 96-well plate.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions and the control wells.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength that detects fungal growth (e.g., 600 nm).

Self-Validating Controls:

  • Growth Control: Fungal inoculum in medium without the test compound.

  • Sterility Control: Medium only, without inoculum or test compound.

  • Positive Control: A known antifungal agent (e.g., fluconazole).

Data Interpretation and Troubleshooting

For Enzyme Inhibition Assays:

  • High Background: This could be due to contamination of reagents or non-enzymatic reactions. Ensure all reagents are fresh and of high purity.

  • Low Signal: The enzyme activity may be too low. Optimize the enzyme concentration or incubation time.

  • Inconsistent Results: This may be due to pipetting errors or temperature fluctuations. Ensure accurate pipetting and stable incubation temperatures.

For Antifungal Susceptibility Testing:

  • No Growth in Control Wells: The inoculum may have been non-viable or the medium improperly prepared.

  • Growth in all Wells: The concentration of the test compound may be too low, or the fungal strain may be resistant.

Conclusion

This compound is a promising research tool with diverse biological activities. Its ability to act as a competitive inhibitor of nitric oxide synthases, and potentially arginases, makes it a valuable compound for studying the L-arginine metabolic pathways and their role in health and disease. Furthermore, its demonstrated antifungal properties warrant further investigation. The detailed protocols provided in this application note offer a robust framework for researchers to explore the full potential of this compound in their specific areas of interest. As with any experimental work, careful optimization and the inclusion of appropriate controls are essential for obtaining reliable and meaningful data.

References

  • Suryavanshi, M., & Rathore, M. S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ChemEurope. (n.d.). Piperazine. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9567–9579.
  • Garvey, E. P., Oplinger, J. A., Tan, E. L., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 40(14), 2245–2253.
  • Li, D., Li, M., Sun, Y., et al. (2014). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. European Journal of Medicinal Chemistry, 86, 555-564.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemistry of Piperazine: Synthesis and Core Properties. Retrieved from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). Scientific Reports, 15(1), 1-13.
  • Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. (2025, November 1).
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine-1-carboxamide Hydrochloride. Retrieved from [Link]

  • Jacobsen, E. J., Stelzer, L. S., TenBrink, R. E., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(7), 1123–1144.
  • Shirai, H., Ota, M., & Kidera, A. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality.
  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383–390.
  • Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. (2024, January 15). European Journal of Medicinal Chemistry, 264, 116021.
  • Pathways of guanidino compound synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Piperazine-1-carboxamidine: Properties, Uses, Safety, Supplier Info & Pricing. Retrieved from [Link]

  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022, December 21). Scientific Reports, 12(1), 22119.
  • Synthesis of Arginase Inhibitors: An Overview. (2025, January 16). Molecules, 30(2), 488.
  • Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. (2021). ACS Organic & Inorganic Au, 1(1), 35–43.
  • Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. (2022). International Journal of Molecular Sciences, 23(23), 14795.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). Molecules, 28(13), 5099.
  • Nitric oxide synthase: nNOS, iNOS, eNOS. (2025, February 28). YouTube. Retrieved from [Link]

  • Weinberg, J. B., Chen, Y., Jiang, N., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626–1632.

Sources

Application Notes and Protocols for Protein Modification with Piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Protein Guanidinylation

The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development. Among the various post-translational modifications, the conversion of lysine residues to homoarginine, a process known as guanidinylation, offers a powerful tool to modulate protein structure and function. The guanidinium group of arginine plays a critical role in biological recognition processes, including protein-protein and protein-nucleic acid interactions, through its ability to form multiple hydrogen bonds and its persistent positive charge over a wide physiological pH range.

This document provides a comprehensive guide to the use of Piperazine-1-carboximidamide as a novel reagent for the selective guanidinylation of primary amino groups in proteins, primarily the ε-amino group of lysine residues. This compound offers a unique structural motif that can introduce a piperazine moiety alongside the newly formed guanidinium group, potentially influencing the pharmacokinetic and pharmacodynamic properties of the modified protein. This protocol is designed for researchers in biochemistry, drug discovery, and proteomics who seek to explore the impact of this specific modification on their protein of interest. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline robust analytical methods for the characterization of the modified protein.

Chemical Principle of Guanidinylation

The core of the modification strategy lies in the nucleophilic attack of the primary amine of a lysine residue on the electrophilic carbon atom of the carboximidamide group of this compound. The reaction proceeds under basic conditions, which deprotonate the ε-amino group of lysine, thereby increasing its nucleophilicity. The reaction results in the formation of a stable guanidinium group, effectively converting a lysine residue into a homoarginine analogue with an attached piperazine tail.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_Lys Protein with Lysine (Primary Amine) Modified_Protein Guanidinylated Protein (Homoarginine Analogue) Protein_Lys->Modified_Protein Nucleophilic Attack Reagent This compound Reagent->Modified_Protein Conditions Aqueous Buffer (Basic pH, e.g., 9-10.5) Room Temperature Conditions->Modified_Protein Byproduct Piperazine Modified_Protein->Byproduct Release

Figure 1: Conceptual workflow of protein guanidinylation using this compound.

Materials and Reagents

Reagents
  • Protein of interest

  • This compound hydrochloride (or free base)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Urea (optional, for denaturing conditions)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Iodoacetamide (IAA) or N-ethylmaleimide (NEM) (optional, for alkylating cysteines)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure (e.g., Milli-Q)

Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials (e.g., microcentrifuge tubes)

  • Thermomixer or water bath

  • Centrifuge

  • HPLC system with a reverse-phase column (e.g., C4, C8, or C18)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

  • UV-Vis spectrophotometer

  • Gel electrophoresis equipment (SDS-PAGE)

Experimental Protocol

This protocol is a general guideline and may require optimization for your specific protein.

Part 1: Preparation of Reagents and Protein Sample
  • Protein Solution Preparation:

    • Dissolve the protein of interest in the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 9.0). The optimal protein concentration will depend on the specific protein and should be determined empirically, but a starting concentration of 1-5 mg/mL is recommended.

    • If the protein is prone to aggregation, consider including solubilizing agents like mild detergents or arginine in the buffer.

    • For intracellular proteins or proteins with disulfide bonds that need to be accessible, consider performing the modification under denaturing and reducing conditions. This involves adding a denaturant like 6 M Guanidine Hydrochloride or 8 M Urea to the buffer, followed by a reducing agent such as 10 mM DTT or TCEP.[1] If a reducing agent is used, it is often followed by an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 100 mM.

    • If using the hydrochloride salt, the pH of the stock solution may be acidic. Adjust the pH of the stock solution to the desired reaction pH with NaOH before adding it to the protein solution to avoid pH shock to the protein.

Part 2: Guanidinylation Reaction
  • Reaction Setup:

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the reagent over the lysine residues in the protein. A starting point is a 50 to 100-fold molar excess.

    • The reaction volume should be kept as small as practical to maintain a high concentration of reactants.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25 °C) with gentle stirring or shaking for 2-4 hours. The optimal reaction time may vary and should be determined by time-course experiments.

  • Quenching the Reaction:

    • The reaction can be quenched by lowering the pH of the solution to below 7.0 using a dilute acid like HCl or by adding a primary amine-containing buffer like Tris to consume the excess reagent.

G start Start prep_protein Prepare Protein Solution (1-5 mg/mL in Buffer pH 9.0) start->prep_protein prep_reagent Prepare this compound (100 mM Stock in Buffer, pH adjusted) start->prep_reagent reaction Mix Protein and Reagent (50-100x molar excess of reagent) prep_protein->reaction prep_reagent->reaction incubation Incubate at Room Temperature (2-4 hours with gentle mixing) reaction->incubation quench Quench Reaction (Lower pH or add Tris buffer) incubation->quench purification Purify Modified Protein (e.g., Dialysis, SEC, or RP-HPLC) quench->purification characterization Characterize Modified Protein (SDS-PAGE, Mass Spectrometry, etc.) purification->characterization end End characterization->end

Figure 2: Step-by-step workflow for the guanidinylation of proteins.

Part 3: Purification of the Modified Protein
  • Removal of Excess Reagent and Byproducts:

    • Dialysis/Buffer Exchange: For larger protein samples, dialysis against a suitable buffer (e.g., PBS, pH 7.4) is an effective method to remove excess reagent and byproducts.

    • Size Exclusion Chromatography (SEC): SEC can be used to separate the modified protein from the smaller reagent and byproduct molecules.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller proteins and peptides, RP-HPLC is an excellent method for both purification and analysis. A gradient of increasing organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., 0.1% TFA) is typically used.

Characterization of the Modified Protein

Thorough characterization is essential to confirm the modification and determine its extent.

Table 1: Analytical Techniques for Characterization
TechniquePurposeExpected Outcome
SDS-PAGE Assess protein integrity and purity.A single band at the expected molecular weight of the protein. A slight shift in mobility may be observed.
UV-Vis Spectroscopy Determine protein concentration.Accurate protein concentration using the extinction coefficient at 280 nm.
Mass Spectrometry (MS) Confirm modification and determine the degree of labeling.An increase in the molecular weight of the protein corresponding to the mass of the added piperazine-carboximidoyl group.
- Intact Protein AnalysisDetermine the overall degree of modification.A distribution of peaks representing the unmodified protein and protein with one, two, three, etc., modifications.
- Peptide Mapping (LC-MS/MS)Identify the specific sites of modification.Identification of peptides containing modified lysine residues (homoarginine) by their characteristic mass shift and fragmentation pattern.
Mass Spectrometry Analysis in Detail

Mass spectrometry is the most powerful tool for characterizing the guanidinylated protein.[2]

  • Expected Mass Shift: The addition of a piperazine-carboximidoyl group to a primary amine results in a specific mass increase. This value should be calculated based on the exact mass of the reagent used.

  • Intact Protein Analysis: Analysis of the intact protein by ESI-MS or MALDI-TOF MS will reveal a mass spectrum with a series of peaks. The mass difference between these peaks will correspond to the mass of the modification, and the relative intensities of the peaks can be used to estimate the distribution of different modified species.

  • Peptide Mapping: To identify the specific lysine residues that have been modified, the protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptides will have a characteristic mass shift. Furthermore, the fragmentation pattern in the MS/MS spectrum will confirm the location of the modification on the peptide sequence.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no modification - Incorrect pH of the reaction buffer.- Inactive reagent.- Inaccessible lysine residues.- Verify the pH of the reaction buffer is between 9 and 10.5.- Use a fresh batch of the reagent.- Perform the reaction under denaturing conditions.
Protein precipitation - Protein instability at the reaction pH.- High concentration of the reagent.- Optimize the reaction pH and buffer composition.- Reduce the concentration of the reagent or add it stepwise.- Include stabilizing additives in the buffer.
Non-specific modification - Reaction with other nucleophilic residues.- Optimize the reaction pH; lower pH may increase specificity for the more basic lysine ε-amino group.- Reduce the reaction time.

Conclusion

The protocol outlined in this application note provides a robust framework for the guanidinylation of proteins using this compound. This modification strategy opens up new avenues for engineering proteins with altered charge, stability, and binding properties. The introduction of the piperazine moiety offers an additional layer of chemical diversity that can be exploited for various applications, from basic research to the development of novel protein therapeutics. As with any chemical modification protocol, careful optimization and thorough characterization are paramount to achieving reliable and reproducible results.

References

  • PrepChem. (n.d.). Synthesis of 1-piperazine carboxamide. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6371–6375. [Link]

  • ResearchGate. (2016). Best way to modify the pH in the protein sample? Retrieved from [Link]

  • Zhang, Y., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 623. [Link]

  • National Center for Biotechnology Information. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Heart Association, 1(6), e004347. [Link]

Sources

Application Notes and Protocols for Neuroprotective Studies of Piperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Novel Therapeutic Strategy for Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant and growing global health burden. A common thread weaving through the pathophysiology of these conditions is a cascade of destructive events including excitotoxicity, oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal cell death. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to an excessive influx of calcium ions, triggering downstream apoptotic and necrotic pathways. Concurrently, the overproduction of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids.

Piperazine-1-carboximidamide emerges as a compelling candidate for neuroprotective investigation due to its unique hybrid structure. The piperazine moiety is a well-established scaffold in central nervous system (CNS) drug discovery, known for its favorable pharmacokinetic properties and presence in numerous neuroactive compounds.[1][2] The carboximidamide group, a derivative of guanidine, is of particular interest for its potential to confer neuroprotective activities. Guanidinium-containing compounds have been identified as non-competitive NMDA receptor antagonists, capable of mitigating excitotoxic insults.[3][4][5] Furthermore, some guanidino compounds have demonstrated the ability to modulate oxidative stress.[6][7]

This technical guide provides a comprehensive framework for investigating the neuroprotective potential of this compound. We present detailed in vitro and in vivo protocols designed to rigorously evaluate its efficacy in preventing neuronal damage through the proposed dual mechanisms of anti-excitotoxicity and anti-oxidative stress.

Pharmacological Profile and Preparation

Chemical Structure: this compound

Molecular Formula: C₅H₁₂N₄

Proposed Mechanism of Action: The neuroprotective effects of this compound are hypothesized to stem from a synergistic action of its two key structural features. The guanidinium group may act as a non-competitive antagonist at the NMDA receptor, thereby reducing glutamate-induced excitotoxicity. Simultaneously, the compound may exhibit direct or indirect antioxidant properties, scavenging reactive oxygen species and bolstering cellular defenses against oxidative stress.

Preparation of Stock Solutions for In Vitro and In Vivo Studies

This compound can be synthesized through the direct reaction of piperazine with cyanamide.[8] For experimental use, it is crucial to prepare fresh, sterile-filtered solutions. While specific solubility data for this compound is not widely available, related compounds like piperazine are freely soluble in water, and guanidinium salts often exhibit good solubility in aqueous buffers.[9][10]

For In Vitro Studies:

  • Weigh out the desired amount of this compound hydrochloride salt in a sterile microcentrifuge tube.

  • Dissolve the compound in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a high-concentration stock solution (e.g., 100 mM). Gentle warming may aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Prepare aliquots of the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentrations in the appropriate cell culture medium.

For In Vivo Studies:

  • Prepare the dosing solution on the day of administration.

  • Dissolve this compound in sterile, physiological saline (0.9% NaCl).

  • Ensure complete dissolution and sterility before administration. The final concentration should be calculated based on the desired dose and the animal's body weight.

In Vitro Neuroprotection Studies

The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized in vitro model for neurotoxicity and neuroprotection studies.[11][12] To investigate the anti-excitotoxic potential of this compound, it is essential to use SH-SY5Y cells that have been differentiated to express functional NMDA receptors.[1][13][14]

Differentiation of SH-SY5Y Cells
  • Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • To induce differentiation, plate the cells at a suitable density and, after 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and retinoic acid (RA) at a final concentration of 10 µM.

  • Maintain the cells in the RA-containing medium for 5-7 days, replacing the medium every 2-3 days.

  • Following RA treatment, further differentiate the cells by adding Brain-Derived Neurotrophic Factor (BDNF) at a final concentration of 50 ng/mL to the low-serum medium for an additional 2-3 days.

  • Visually confirm differentiation by observing the formation of extensive neurite networks. These differentiated cells are now suitable for excitotoxicity studies.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol aims to determine the ability of this compound to protect differentiated SH-SY5Y cells from neuronal death induced by glutamate.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • This compound stock solution

  • Glutamate solution (e.g., 100 mM in sterile water)

  • Cell culture medium (serum-free)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in serum-free medium for 2 hours. Include a vehicle control group (medium only).

  • Induce excitotoxicity by adding glutamate to a final concentration that induces approximately 50% cell death (this concentration, typically in the range of 8-40 mM for SH-SY5Y cells, should be determined empirically in your system).[3][15] Do not add glutamate to the control wells.

  • Co-incubate the cells with this compound and glutamate for 24 hours at 37°C.

  • After the incubation period, assess cell viability using the MTT assay.[16][17][18]

    • Remove the culture medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group (untreated cells).

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Control (no glutamate)-(Value)100%
Glutamate alone(e.g., 20 mM)(Value)(e.g., ~50%)
Glutamate + P-1-C1(Value)(Value)
Glutamate + P-1-C10(Value)(Value)
Glutamate + P-1-C50(Value)(Value)
Glutamate + P-1-C100(Value)(Value)

P-1-C: this compound

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[8][19][20][21]

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • This compound stock solution

  • Glutamate solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂)

Procedure:

  • Plate and treat the cells with this compound and glutamate as described in Protocol 1, steps 1-4.

  • After the treatment period (a shorter incubation, e.g., 6-12 hours, may be optimal for detecting early ROS production), remove the treatment medium.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Data Presentation:

Treatment GroupConcentration (µM)Fluorescence Intensity (Arbitrary Units)% ROS Production
Control-(Value)100%
Glutamate alone(e.g., 20 mM)(Value)(e.g., >100%)
Glutamate + P-1-C1(Value)(Value)
Glutamate + P-1-C10(Value)(Value)
Glutamate + P-1-C50(Value)(Value)
Glutamate + P-1-C100(Value)(Value)
Positive Control (H₂O₂)(e.g., 100 µM)(Value)(Value)

P-1-C: this compound

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.[16][18][22][23][24][25][26][27]

Materials:

  • Differentiated SH-SY5Y cells grown on glass coverslips in a 24-well plate

  • This compound stock solution

  • Glutamate solution

  • JC-1 staining solution (e.g., 2 µM in culture medium)

  • Positive control for depolarization (e.g., CCCP, 50 µM)

  • Fluorescence microscope with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

Procedure:

  • Plate differentiated SH-SY5Y cells on sterile glass coverslips in a 24-well plate.

  • Treat the cells with this compound and glutamate as described in Protocol 1.

  • After 24 hours of treatment, remove the medium and wash the cells once with warm PBS.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Mount the coverslips on microscope slides with a drop of PBS.

  • Immediately visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescent cytoplasm (JC-1 monomers).

  • Capture images from multiple fields for each treatment group.

  • Quantify the results by measuring the red and green fluorescence intensity in individual cells using image analysis software and calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of Signaling Pathways and Workflows:

G cluster_0 Upstream Events cluster_1 Cellular Stress cluster_2 Mitochondrial Dysfunction cluster_3 Cellular Outcome Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx ↑ Ca²⁺ Influx (Excitotoxicity) NMDA_R->Ca_influx P1C Piperazine-1- carboximidamide P1C->NMDA_R Inhibits ROS ↑ ROS Production (Oxidative Stress) P1C->ROS Scavenges? Ca_influx->ROS Mito_dys Mitochondrial Depolarization (↓ΔΨm) Ca_influx->Mito_dys ROS->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis / Neuronal Death Caspase->Apoptosis

Caption: Proposed neuroprotective mechanism of this compound.

G cluster_assays Assessments start Seed Differentiated SH-SY5Y Cells (96-well) pretreat Pre-treat with This compound (2 hours) start->pretreat induce Induce Excitotoxicity with Glutamate pretreat->induce incubate Incubate for 6-24 hours induce->incubate end Endpoint Assays incubate->end MTT Cell Viability (MTT Assay) end->MTT ROS ROS Levels (DCFH-DA Assay) end->ROS Mito Mitochondrial Potential (JC-1 Assay) end->Mito

Caption: In vitro experimental workflow for assessing neuroprotection.

In Vivo Neuroprotection Studies: Ischemic Stroke Model

To translate in vitro findings to a more complex biological system, the middle cerebral artery occlusion (MCAO) model in rats is a highly relevant preclinical model of ischemic stroke.[12][28][29][30]

Protocol 4: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley rats (270-320 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope or loupes

  • Monofilament suture (e.g., 4-0 nylon with a silicone-coated tip)

  • Microsurgical instruments

  • Temperature control system

  • Laser Doppler flowmeter (optional, but recommended)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain body temperature at 37°C.

  • Place the rat in a supine position and make a midline cervical incision.

  • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA and insert the monofilament suture.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[31] A slight resistance will be felt. A >70% reduction in cerebral blood flow as measured by a laser Doppler flowmeter confirms successful occlusion.

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

  • Administer this compound or vehicle (e.g., intraperitoneally or intravenously) at the onset of reperfusion or as per the experimental design.

Protocol 5: Assessment of Neurological Deficits and Infarct Volume

1. Neurological Scoring (24 hours post-MCAO):

  • Evaluate neurological deficits using a standardized scoring system such as the Bederson scale.[17][20][24][32]

  • Bederson Scale (0-3):

    • 0: No observable deficit.

    • 1: Forelimb flexion on the contralateral side when the rat is held by the tail.

    • 2: Decreased resistance to a lateral push (in addition to forelimb flexion).

    • 3: Spontaneous circling to the contralateral side.

2. Sensorimotor Testing (e.g., 24 and 48 hours post-MCAO):

  • Perform the Corner Test to assess sensorimotor asymmetry.[2][22][31][33][34]

  • Place the rat between two boards angled at 30°.

  • Record the direction of turning (left or right) over 10 trials.

  • Rats with ischemic injury will preferentially turn towards the ipsilateral (non-impaired) side. Calculate the percentage of ipsilateral turns.

3. Infarct Volume Measurement (48 hours post-MCAO):

  • Euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and section it into 2 mm coronal slices.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[11]

  • TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, correcting for edema.

Data Presentation:

Treatment GroupNNeurological Score (Bederson)Ipsilateral Turns (%) (Corner Test)Infarct Volume (mm³)
Sham10(Value)(Value)(Value)
MCAO + Vehicle10(Value)(Value)(Value)
MCAO + P-1-C (Dose 1)10(Value)(Value)(Value)
MCAO + P-1-C (Dose 2)10(Value)(Value)(Value)

P-1-C: this compound

G cluster_assessments Post-Stroke Assessments start Induce MCAO in Rats (90 min) reperfusion Reperfusion & Treatment (P-1-C or Vehicle) start->reperfusion recovery Animal Recovery reperfusion->recovery neuro_score Neurological Scoring (24h) recovery->neuro_score corner_test Corner Test (24h, 48h) recovery->corner_test ttc_stain TTC Staining for Infarct Volume (48h) recovery->ttc_stain

Caption: In vivo experimental workflow for MCAO stroke model.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. By systematically investigating its effects on excitotoxicity, oxidative stress, and mitochondrial dysfunction in vitro, and subsequently validating its efficacy in a relevant in vivo model of ischemic stroke, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The unique dual-action potential of this compound makes it a compelling candidate for addressing the complex and multifaceted nature of neuronal injury.

References

  • De Deyn, P. P., D'Hooge, R., Van Bogaert, P. P., & Marescau, B. (1992). Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture. Annals of Neurology, 32(2), 143-150.
  • Lytvynets, A. V., Akimov, V. M., Hryhorieva, A. V., & Skybo, H. H. (2018).
  • Reddy, N. L., Hu, L. Y., Cotter, R. E., Cordon, J. J., & Wong, E. H. (1996). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 39(7), 1492-1499.
  • D'hooge, R., Pei, Y. Q., Marescau, B., & De Deyn, P. P. (1999). Guanidino compounds as uremic (neuro)toxins.
  • Chen, S. H., Oyarzabal, E. A., & Hong, J. S. (2014). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6′-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of Ethnopharmacology, 153(3), 778-786.
  • Kuo, Y. T., His, J. C., Chen, I. L., Chen, Y. L., Wang, Y. C., & Tseng, Y. T. (2025).
  • Saeed, A., Channar, P. A., Larik, F. A., Ansar, S., & Abbas, Q. (2018). The medicinal chemistry of piperazines: a review. Current Medicinal Chemistry, 25(29), 3502-3531.
  • de Souza, G. L. V., de Oliveira, D. N. G., & de Castro, C. H. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-588.
  • Smolecule. (2023). This compound.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Helsen, N., & D'Hooge, R. (2011). Modeling stroke in mice - middle cerebral artery occlusion with the filament model. Journal of Visualized Experiments, (47), 2423.
  • Beltrán-Sarmiento, M. C., & Olivero-Verbel, J. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological Trace Element Research.
  • Lee, S. K., Lee, S. Y., & Kim, Y. S. (2025).
  • Mori, A. (2003). A role for guanidino compounds in the brain. Molecular and Cellular Biochemistry, 244(1-2), 57-62.
  • Tofrizal, A., & Elfita, E. (2019). In vitro cellular models for neurotoxicity studies. Diva-portal.org.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
  • Aslan, A., Rölz, R., Nikkhah, G., Kahlert, U. D., & Maciaczyk, J. (2014). A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology. Journal of Surgical Academia, 4(1), 10-16.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Massarani, S. M., Abdel-Maksoud, M. S., ... & Youssef, K. M. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Journal of Medicinal Chemistry, 66(12), 8089-8113.
  • ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl?
  • Google Patents. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Wang, W., Zhang, F., & Li, L. (2015). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Neurotoxicity Research, 28(2), 137-146.
  • Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual.
  • Bio-protocol. (2018). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol, 8(15), e2961.
  • Schaar, K. L., Brenneman, M. M., & Savitz, S. I. (2010). Functional assessments in the rodent stroke model.
  • Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). Analysis of the mitochondrial membrane potential using the cationic JC-1 dye as a sensitive fluorescent probe. Current Protocols in Cytometry, Chapter 9, Unit 9.25.
  • RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding.
  • Wang, H., & Joseph, J. A. (2000). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. In Methods in molecular biology (Clifton, N.J.) (Vol. 127, pp. 205-210). Humana Press.
  • ResearchGate. (2022). Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities.
  • Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.
  • University of Arizona. (n.d.). Corner Test.
  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
  • Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
  • Orfila, J. E., Grewal, H., & Puppala, A. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of Visualized Experiments, (107), 53528.
  • Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • ResearchGate. (2014). Bederson and Garcia scales used to score animal behavior.
  • Wikipedia. (n.d.). Guanidinium chloride.
  • Manaenko, A., Yang, M., & Tang, J. (2018). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology, 9, 1032.
  • Meyer, F., Hamann, J., & Kircher, B. (2021). Influence of the amine donor on hybrid guanidine-stabilized Bis(μ-oxido) dicopper(III) complexes and their tyrosinase-like oxygenation activity towards polycyclic aromatic alcohols. Dalton Transactions, 50(28), 9871-9882.
  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric).
  • Aslan, A., Rölz, R., Nikkhah, G., Kahlert, U. D., & Maciaczyk, J. (2014). A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: A special emphasis on the methodology. Journal of Surgical Academia, 4(1), 10-16.
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2633.
  • Wikipedia. (n.d.). Piperazine.
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929.
  • Ace Therapeutics. (n.d.). Behavioral Assessment of Motor in Animal Models of Stroke.
  • Schaar, K. L., Brenneman, M. M., & Savitz, S. I. (2010). Functional assessments in the rodent stroke model.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Revvity. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.

Sources

Application Notes and Protocols for the Quality Control of Piperazine-1-carboximidamide in Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust quality control (QC) parameters for Piperazine-1-carboximidamide. This document outlines the critical analytical methodologies and protocols necessary to ensure the identity, purity, and overall quality of this compound for research and development purposes.

Introduction: The Critical Role of Quality Control for this compound

This compound, a guanidine derivative of piperazine, is a key building block in synthetic chemistry and is of significant interest in medicinal chemistry. The integrity of research data and the success of drug discovery efforts are fundamentally reliant on the quality of the starting materials. Therefore, a stringent quality control regimen for this compound is not merely a procedural formality but a scientific necessity to ensure reproducibility and accuracy in experimental outcomes.

This guide provides a framework for the multifaceted analytical approach required to thoroughly characterize this compound, encompassing identification, purity assessment, and assay determination. The protocols herein are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the generated data.

Physicochemical Properties and Reference Standards

A foundational aspect of quality control is understanding the basic physicochemical properties of the compound. These properties inform method development and handling procedures.

PropertyTypical ValueSignificance in QC
Appearance Solid[1]A visual inspection against a reference standard can be the first indication of impurity or degradation.
Molecular Formula C₅H₁₀N₄O[1]Confirmed by mass spectrometry for identity.
Molecular Weight 142.16 g/mol [1]Used in calculations for assay and impurity quantification.
Melting Point Approx. 240 - 245 °C[1]A sharp melting point range is indicative of high purity.
Solubility Moderately soluble in water[1]Critical for preparing solutions for analysis.
pKa Basic[1]Influences the choice of mobile phase pH in chromatographic methods.

Reference Standard Management: The use of a well-characterized reference standard is paramount for all quantitative and qualitative analyses. A primary reference standard, such as one from the United States Pharmacopeia (USP) for a related compound like Guanfacine Hydrochloride, can be used for initial method development and validation.[2] For routine testing, a well-characterized in-house primary standard or a secondary standard qualified against the primary standard should be used.

Identity Confirmation: Ensuring the Correct Molecule

Confirming the chemical identity of this compound is the first analytical step. A combination of spectroscopic techniques is recommended to provide orthogonal confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, making it a powerful tool for structural elucidation.[3]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 25 °C.

    • ¹H NMR: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of >100 for the signals of interest.

    • ¹³C NMR: Utilize proton decoupling and acquire a sufficient number of scans for adequate signal-to-noise.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the sample spectrum with a reference standard or with theoretically predicted values. The chemical shifts of piperazine derivatives are influenced by substituents on the ring and nitrogen atoms.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with the mobile phase.

  • LC-MS System:

    • LC System: A UHPLC or HPLC system.

    • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Data Analysis:

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z.

    • Analyze the fragmentation pattern to further confirm the structure. The fragmentation of piperazine derivatives is often characteristic.[4]

Purity and Impurity Profiling

The assessment of purity and the identification and quantification of impurities are critical for ensuring the safety and efficacy of any compound used in research. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

HPLC Method for Purity and Impurities

A robust, stability-indicating HPLC method should be developed and validated to separate this compound from its potential impurities, which may include starting materials, byproducts, and degradation products.

Rationale for Method Design:

Given the polar and basic nature of this compound, a reversed-phase HPLC method with a suitable ion-pairing agent or a Hydrophilic Interaction Liquid Chromatography (HILIC) method could be effective. The use of a C18 column with a mobile phase containing an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and retention for basic compounds.[5]

Detailed HPLC Protocol:

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm packing (or equivalent).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength determined by UV spectral analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare a solution of the test sample at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Data Analysis:

    • Calculate the area percentage of each impurity in the sample chromatogram.

    • For known impurities, quantify against their respective reference standards.

    • For unknown impurities, report the percentage area relative to the main peak.

Visualizing the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.5 mg/mL) inject_std Inject Standard (5x) for System Suitability prep_std->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample prep_sample->inject_sample calc_sst Calculate System Suitability Parameters (RSD, Tailing Factor) inject_std->calc_sst analyze_purity Determine Purity and Quantify Impurities inject_sample->analyze_purity calc_sst->analyze_purity If SST Passes QC_Logic cluster_input Input Material cluster_tests Quality Control Tests cluster_output Output input_material This compound Batch identity Identity Confirmation (NMR, MS) input_material->identity purity Purity & Impurity Profiling (HPLC) input_material->purity assay Assay (HPLC) input_material->assay residual_solvents Residual Solvents (GC-Headspace) input_material->residual_solvents pass Batch Passes QC identity->pass fail Batch Fails QC identity->fail purity->pass purity->fail assay->pass assay->fail residual_solvents->pass residual_solvents->fail

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Piperazine-1-carboximidamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Piperazine-1-carboximidamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this specific guanylation reaction. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Yield in this compound Reactions

Low yields in the synthesis of this compound can stem from a variety of factors, from reagent quality to suboptimal reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Predominance of Di-substituted Byproduct (1,4-Dicarboximidoylpiperazine)

This is the most common side reaction when working with piperazine, a symmetrical diamine. The formation of the di-substituted product significantly consumes the starting material and complicates purification, leading to a lower yield of the desired mono-substituted product.[1][2]

Root Cause Analysis and Solutions:

  • Incorrect Stoichiometry: Using an equimolar ratio of piperazine to the guanylating agent will inevitably lead to a statistical mixture of mono- and di-substituted products, as well as unreacted piperazine.

    • Solution: Employ a significant excess of piperazine (typically 3-10 equivalents). This statistically favors the reaction of the guanylating agent with an unreacted piperazine molecule over the second amino group of the already mono-substituted product. The unreacted piperazine can often be recovered and recycled.

  • High Reactivity of the Mono-substituted Product: The remaining secondary amine in this compound is still nucleophilic and can react with the guanylating agent.

    • Solution 1: In-situ Protonation. A common strategy to deactivate the second nitrogen is to perform the reaction under conditions where piperazine is mono-protonated. This can be achieved by using piperazine monohydrochloride or by the controlled addition of an acid.[3] The protonated nitrogen is no longer nucleophilic, thus favoring mono-substitution.

    • Solution 2: Use of Protecting Groups. While a more lengthy process, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). Following the guanylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.[4]

Experimental Protocol: Selective Mono-guanylation using Piperazine Monohydrochloride

  • Preparation of Piperazine Monohydrochloride: Dissolve piperazine in a suitable solvent (e.g., methanol or water).[1] Slowly add one equivalent of hydrochloric acid while stirring. The piperazine monohydrochloride can be isolated or used in situ.

  • Guanylation Reaction: To the solution of piperazine monohydrochloride, add the guanylating agent (e.g., S-methylisothiourea sulfate) portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS to determine the consumption of the guanylating agent.[5][6]

  • Work-up: Once the reaction is complete, adjust the pH to basic (e.g., pH 10-12) with a suitable base (e.g., NaOH) to deprotonate the product. The product can then be extracted with an organic solvent.

Problem 2: Incomplete Reaction or Slow Conversion Rate

An incomplete reaction leads to a mixture of starting materials and the desired product, complicating purification and reducing the isolated yield.

Root Cause Analysis and Solutions:

  • Poor Quality or Decomposed Guanylating Agent: Many guanylating agents can be sensitive to moisture and temperature.

    • Solution: Ensure the guanylating agent is of high purity and has been stored under the recommended conditions (e.g., cool, dry, and inert atmosphere). It is advisable to use a freshly opened container or to test the activity of the reagent on a small scale.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.

    • Solution: The optimal temperature is dependent on the specific guanylating agent and solvent used. A general approach is to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above while monitoring the progress.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: Polar aprotic solvents like DMF or polar protic solvents like ethanol or water are often used for guanylation reactions.[7][8] The choice will depend on the specific guanylating agent and the salt form of the piperazine used. Ensure all reagents are fully dissolved to maintain a homogeneous reaction mixture.

  • Incorrect pH: The nucleophilicity of the piperazine amine is pH-dependent.

    • Solution: For reactions with free piperazine, the medium should be sufficiently basic to ensure the amine is deprotonated and nucleophilic. When using S-methylisothiourea salts, the reaction is often performed in the presence of a base like triethylamine or potassium carbonate to neutralize the acid formed during the reaction.[8]

Data Summary: Common Guanylating Agents and Conditions

Guanylating AgentTypical SolventTemperature RangeKey Considerations
S-Methylisothiourea sulfateWater, Ethanol25-80 °COften requires a base to be added.[8]
1H-Pyrazole-1-carboxamidine hydrochlorideDMF, Acetonitrile25-60 °CReleases pyrazole as a byproduct.
CyanamideWater, Ethanol25-100 °CCan require a catalyst like a Lewis acid.[9]
NitroureaDMFElevated temperaturesCan be hazardous; handle with care.[7]
Problem 3: Difficult Purification and Isolation

Even with a successful reaction, isolating the pure this compound can be challenging due to its high polarity and the presence of similar byproducts.

Root Cause Analysis and Solutions:

  • High Water Solubility of the Product: As a guanidine derivative, the product is basic and often forms salts that are highly soluble in water, making extraction with organic solvents inefficient.

    • Solution 1: pH Adjustment and Extraction. After basifying the reaction mixture, use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol. Multiple extractions may be necessary.

    • Solution 2: Crystallization. this compound can be precipitated from the reaction mixture as a salt (e.g., hydrochloride or sulfate) by the addition of the corresponding acid.[10] Recrystallization from a suitable solvent system (e.g., ethanol/ether) can further purify the product.

  • Presence of Unreacted Piperazine and Di-substituted Byproduct: These impurities can co-crystallize or have similar chromatographic behavior to the desired product.

    • Solution: Column Chromatography. For challenging separations, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to elute the highly polar guanidine compounds.[1] Ion-exchange chromatography can also be an effective purification method.[11]

Workflow for a Typical Piperazine Guanylation Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep Prepare Piperazine Solution (e.g., in Ethanol) reaction_mix Combine Reagents under Controlled Temperature (0-25°C) reagent_prep->reaction_mix reagent_check Verify Guanylating Agent (e.g., S-Methylisothiourea) Quality reagent_check->reaction_mix add_base Add Base (e.g., Triethylamine) if using a salt of the guanylating agent reaction_mix->add_base monitoring Monitor Reaction Progress (TLC, LC-MS) add_base->monitoring quench Quench Reaction (e.g., add water) monitoring->quench Reaction Complete ph_adjust Adjust pH to >11 with NaOH quench->ph_adjust extract Extract with Organic Solvent (e.g., Chloroform/Isopropanol) ph_adjust->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice crystallization Crystallization as a Salt (e.g., with HCl) purification_choice->crystallization If product precipitates cleanly chromatography Column Chromatography (Silica Gel, polar eluent) purification_choice->chromatography If mixture of products

Caption: A general workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which guanylating agent is best for the synthesis of this compound?

The "best" guanylating agent depends on factors such as scale, cost, safety, and desired purity.

  • S-Methylisothiourea salts are common, relatively stable, and commercially available. They are a good starting point for many applications.[8]

  • 1H-Pyrazole-1-carboxamidine hydrochloride is also widely used and often gives clean reactions, but the pyrazole byproduct needs to be removed.

  • Cyanamide is an economical choice for large-scale synthesis but may require harsher conditions or a catalyst.[9]

Q2: How can I accurately determine the yield of my reaction?

Accurate yield determination requires proper purification and characterization of the final product.

  • Quantitative NMR (qNMR): This is a highly accurate method. By adding a known amount of an internal standard to a sample of your purified product, you can determine its absolute quantity.

  • LC-MS/GC-MS with a Calibration Curve: If you have a pure standard of this compound, you can create a calibration curve to quantify the amount in your crude or purified samples.[5][12]

  • Gravimetric Analysis: After thorough drying to remove all solvents, the weight of the pure, isolated product can be used to calculate the yield. Ensure the product is indeed pure through other analytical techniques (e.g., melting point, NMR, elemental analysis).

Q3: My reaction mixture is a thick, oily residue after solvent removal. How can I purify my product?

This is a common issue, especially with guanidine compounds.[8]

  • Trituration: Try adding a solvent in which your desired product is insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate). This may induce crystallization or precipitation of your product.

  • Conversion to a Salt: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and add an acid (e.g., HCl in ethanol) to precipitate the hydrochloride salt of your product. This salt may be more crystalline and easier to handle.[13]

  • Chromatography: If other methods fail, column chromatography is a reliable, albeit more labor-intensive, option.

Logical Troubleshooting Flowchart

G start Low Yield Observed check_byproduct Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_byproduct di_substituted High Di-substitution check_byproduct->di_substituted Di-substituted product is major impurity incomplete_reaction High Starting Material check_byproduct->incomplete_reaction Unreacted starting material present poor_mass_balance Poor Mass Balance/ Multiple Byproducts check_byproduct->poor_mass_balance Complex mixture solution_di_sub Increase Piperazine Excess OR Use Mono-protonated Piperazine OR Use Protecting Group Strategy di_substituted->solution_di_sub solution_incomplete Check Reagent Quality Optimize Temperature/Solvent Adjust pH/Base incomplete_reaction->solution_incomplete solution_poor_balance Lower Reaction Temperature Check Reagent Stability Consider a Milder Guanylating Agent poor_mass_balance->solution_poor_balance

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • PrepChem. Synthesis of 1-piperazine carboxamide. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Yamaguchi, K., et al. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875-81. [Link]

  • Google Patents. (MX2011006590A) Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. (US3023211A)
  • Ciaffara, G. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 11, 1243503. [Link]

  • Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Google Patents. (US2919275A)
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Almanza-Serrano, G., et al. (2021). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 26(21), 6483. [Link]

  • OSTI.gov. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Pazdera, P. (2014). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

  • Google Patents. (EP0136274B1) 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • ScienceMadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. [Link]

  • Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • University of British Columbia. (2007). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Royal Society of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

Sources

Technical Support Center: Piperazine-1-carboximidamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Piperazine-1-carboximidamide (also known as 1-Amidinopiperazine or Piperazine-1-carboxamidine) CAS: 1464-33-1 (Free base) / 45695-84-9 (Sulfate salt) Chemical Class: Guanidine derivative of piperazine

Introduction

Welcome to the Technical Support Center for this compound. This guide addresses the specific stability challenges inherent to guanidine-functionalized heterocycles in aqueous environments.

The Core Problem: Researchers often observe degradation of this compound in solution, manifesting as pH drift, precipitation, or loss of potency.[1] This is primarily driven by the hydrolytic instability of the guanidine group at neutral-to-basic pH and the hygroscopic nature of the piperazine ring .

This guide provides the mechanistic understanding and validated protocols required to stabilize this compound for reproducible experimental results.

Module 1: Chemical Stability & Degradation Mechanisms

The Hydrolysis Trap

The guanidine moiety (


) is a strong base.[1] In its protonated state (guanidinium cation), it is resonance-stabilized and resistant to hydrolysis.[1][2] However, at neutral or basic pH, the concentration of the free base increases, making the central carbon susceptible to nucleophilic attack by water or hydroxide ions.[1]

Primary Degradation Pathway: Hydrolysis converts the carboximidamide group into a carboxamide (urea derivative), releasing ammonia.[1]

DegradationPathway Compound This compound (Active Guanidine) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / OH- (High pH) Urea Piperazine-1-carboxamide (Inactive Urea Derivative) Intermediate->Urea Collapse Ammonia Ammonia (NH3) Intermediate->Ammonia Elimination

Caption: Figure 1. Base-catalyzed hydrolysis of this compound yielding the urea derivative and ammonia.

pH Sensitivity Profile

The stability of this compound is strictly pH-dependent.[1]

pH RangeSpecies DominanceStability StatusMechanism
pH < 7.0 Cationic (Protonated)High Resonance stabilization prevents nucleophilic attack.[1]
pH 7.0 - 9.0 Mixed SpeciesModerate/Low Equilibrium shifts; slow hydrolysis begins.[1]
pH > 10.0 Free BaseCritical Rapid hydrolysis to urea; potential oxidation of piperazine ring.[1]

Key Insight: Avoid phosphate buffers at pH > 7.5. Phosphate ions can act as general base catalysts, accelerating the hydrolysis of guanidines more than other buffers like TRIS or HEPES [1].[1]

Module 2: Storage & Handling Guidelines

Salt Form Selection

Users frequently encounter issues when switching between the free base and the sulfate salt.[1] The salt form is significantly more stable.[1]

FeatureFree Base (CAS 1464-33-1)Sulfate Salt (CAS 45695-84-9)
Hygroscopicity High (Deliquescent) . Absorbs atmospheric water rapidly.[1]Low . Stable crystalline solid.[1][3]
CO₂ Reactivity Reacts with air to form carbonates/carbamates.[1]Inert to atmospheric CO₂.[1]
Solution pH Highly Alkaline (~11-12).[1] Promotes self-degradation.[1]Acidic/Neutral (~5-6).[1] Self-preserving.
Recommended Use Immediate chemical synthesis only.[1]Long-term storage and biological assays.[1]
Handling Protocol
  • Storage: Store at +4°C or -20°C. The sulfate salt must be kept in a desiccator.

  • Solution Prep: Always prepare fresh. If storage is required, acidify the stock solution to pH 4–6 using dilute

    
     or 
    
    
    
    .[1]
  • Freeze-Thaw: Avoid repeated freeze-thaw cycles for aqueous solutions, as localized concentration gradients during freezing can shift pH and induce degradation.[1]

Module 3: Troubleshooting Analytical Discrepancies

The "Missing Peak" in HPLC

Issue: Users often report that the compound elutes in the void volume (dead time) on standard C18 columns, making quantification impossible. Cause: The molecule is highly polar and positively charged, resulting in zero retention on hydrophobic stationary phases.[1]

Protocol: Validated HILIC Method To accurately monitor stability, use Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

  • Column: Silica or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: UV at 210 nm (low sensitivity) or ELSD/CAD (Recommended due to lack of strong chromophores).[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Precipitation Cloudiness / Precipitation Start->Precipitation Yellowing Solution turns Yellow Start->Yellowing pHDrift pH Drift (Alkaline -> Neutral) Start->pHDrift CheckForm Is it Free Base? Precipitation->CheckForm Oxidation Cause: N-Oxidation (Light/Air exposure) Yellowing->Oxidation Hydrolysis Cause: Hydrolysis (Release of Ammonia) pHDrift->Hydrolysis Ammonia Release CO2 Cause: CO2 Absorption (Carbonate formation) CheckForm->CO2 Yes CheckForm->Hydrolysis No (Check Buffer pH)

Caption: Figure 2.[1] Diagnostic logic for common physical changes in this compound solutions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. The high temperature and pressure of autoclaving will accelerate hydrolysis, converting a significant portion of the material to the inactive urea derivative.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.[1]

Q2: Why does the pH of my solution rise over time? A: This indicates hydrolysis.[1] The breakdown of the guanidine group releases ammonia (


), which is volatile but basic.[1] In a closed vessel, the accumulation of dissolved ammonia will raise the pH, further accelerating the degradation cycle (autocatalysis).[1]

Q3: I see a new peak at [M+18] or [M+1] in my Mass Spec. What is it? A:

  • [M+1] (Mass 129 -> 130): Likely the Piperazine-1-carboxamide (Urea derivative) resulting from hydrolysis (Mass 129.16).[1]

  • [M-42]: If you see a mass around 86 Da, complete cleavage has occurred, leaving the bare Piperazine ring.[1]

Q4: Is the compound compatible with cell culture media? A: Yes, but only if prepared immediately before use.[1] Do not store the compound in DMEM or RPMI for days. The amine groups in the media (amino acids) and the physiological pH (7.[1]4) will promote slow degradation.[1]

References

  • Gelb, R. I., et al. (1990).[1] "Kinetics and mechanism of the alkaline hydrolysis of guanidine." Journal of the Chemical Society, Perkin Transactions 2.[1] [1]

  • Smolecule. (2023).[1] "this compound Sulfate Crystal Structure and Stability Data." Smolecule Compound Database.

  • Khalili, F., et al. (2009).[1][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. [1]

  • ChemIDplus. (n.d.). "this compound - National Library of Medicine."[1] NIH U.S. National Library of Medicine.[1] [1]

Sources

Technical Support Center: Degradation Pathways of Piperazine-1-carboximidamide in Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Piperazine-1-carboximidamide. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in common buffer systems. As direct degradation studies on this compound are not extensively published, this guide synthesizes information from studies on piperazine, guanidine, and related functional groups to provide a scientifically grounded framework for your experimental design and data interpretation.

Understanding the Stability of this compound: A Proactive Approach

This compound possesses two key structural features that dictate its stability: the piperazine ring and the carboximidamide (guanidine-like) group. Degradation can be anticipated to occur at either or both of these sites, influenced by factors such as pH, temperature, and the presence of oxidative agents. A proactive understanding of these potential liabilities is crucial for developing stable formulations and designing robust analytical methods.

Forced degradation studies are an essential tool to probe the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during your work with this compound.

Q1: What are the most likely degradation pathways for this compound in aqueous buffers?

A1: Based on the chemistry of the piperazine ring and the carboximidamide group, two primary degradation pathways are anticipated:

  • Hydrolysis of the Carboximidamide Group: The guanidine-like carboximidamide group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3] This reaction would likely yield piperazine and urea.

  • Oxidation of the Piperazine Ring: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. This can lead to the formation of various degradation products, including N-oxides and ring-opened products.

Q2: How does pH influence the degradation of this compound?

A2: The pH of the buffer is expected to be a critical factor.

  • Acidic Conditions: Acid-catalyzed hydrolysis of the carboximidamide group is a likely degradation route. The rate of this hydrolysis will depend on the specific pH and temperature.

  • Basic Conditions: Base-catalyzed hydrolysis of the carboximidamide group is also possible, potentially leading to the formation of piperazine and urea. Additionally, the piperazine ring itself may be more susceptible to certain oxidative degradation pathways under basic conditions.

Q3: What are the expected degradation products I should be looking for?

A3: Key potential degradation products to monitor include:

  • Piperazine: As a result of the hydrolysis of the carboximidamide group.

  • Urea: The other product of carboximidamide hydrolysis.

  • Piperazine N-oxides: Resulting from the oxidation of the piperazine nitrogen atoms.

  • Ring-opened products: More extensive degradation of the piperazine ring can lead to various linear amine derivatives.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common approach.

  • HPLC with UV detection: Since piperazine itself has a poor UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to detect low levels of piperazine as a degradant.[4][5]

  • HPLC with Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying both the parent compound and its unknown degradation products.[6]

  • Gas Chromatography (GC): GC can also be used for the analysis of piperazine and some of its more volatile degradation products.[7]

Troubleshooting Guide

This section provides practical advice for addressing specific issues you may encounter during your stability studies.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Rapid loss of parent compound in acidic buffer. Acid-catalyzed hydrolysis of the carboximidamide group. 1. pH Adjustment: Increase the pH of the buffer to a more neutral range. The rate of acid hydrolysis is dependent on the concentration of hydronium ions. 2. Temperature Control: Perform experiments at a lower temperature to reduce the reaction rate. 3. Buffer Selection: Consider using a buffer system with a pKa closer to your target pH for better buffering capacity.
Appearance of an unexpected peak co-eluting with the parent compound. Formation of a degradation product with similar polarity. 1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), try a different column chemistry (e.g., C8, phenyl), or switch to a gradient elution method to improve resolution.[6] 2. Use a More Selective Detector: If using UV, couple your HPLC to a mass spectrometer (LC-MS) to differentiate between compounds with the same retention time but different mass-to-charge ratios.[6]
Difficulty in identifying unknown degradation products. Lack of reference standards for potential degradants. 1. LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the unknown peak. The fragmentation pattern can provide structural information.[6] 2. Forced Degradation Analysis: Compare the retention times and mass spectra of the unknown peak with those generated under specific stress conditions (e.g., a peak appearing only under oxidative stress is likely an oxidation product).[6] 3. Synthesis of Potential Degradants: If a particular degradation product is suspected, synthesizing a small amount to use as a reference standard can confirm its identity.[6]
Poor mass balance in the stability study. Formation of non-UV active or volatile degradation products, or irreversible adsorption to container surfaces. 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a strong chromophore. 2. Headspace GC Analysis: Analyze the headspace of your samples to look for volatile degradation products. 3. Material Compatibility: Ensure the container material (e.g., glass, polypropylene) is inert and does not interact with the compound or its degradants.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways of this compound and a general workflow for a forced degradation study.

G cluster_main Proposed Degradation of this compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] piperazine Piperazine hydrolysis->piperazine urea Urea hydrolysis->urea n_oxide Piperazine N-Oxides oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened

Caption: Proposed Degradation Pathways.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Drug Substance: This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C) photo Photolytic (ICH Q1B) analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS) identification Identify and Characterize Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Workflow.

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.[6]

Objective: To generate potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Repeat the procedure in step 1 using 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature and monitor for degradation.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with MS detection, to separate and identify the parent compound and any degradation products.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides a general guide to the expected stability based on related structures.

Stress Condition Piperazine Moiety Carboximidamide (Guanidine) Moiety Expected Outcome for this compound
Acidic Hydrolysis Generally stableProne to hydrolysisSignificant degradation expected, yielding piperazine and urea.
Basic Hydrolysis Generally stableProne to hydrolysisSignificant degradation expected, yielding piperazine and urea.
Oxidation Susceptible to N-oxidation and ring cleavageGenerally stableModerate degradation expected, forming N-oxides and other oxidation products.
Thermal Relatively stableGenerally stableMinor degradation expected, depending on temperature and duration.
Photolytic Generally stableGenerally stableMinor to no degradation expected.

This table is a qualitative summary based on the known chemistry of the functional groups. Actual degradation will depend on the specific experimental conditions.

References

  • Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ScienceDirect, Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • ACS Publications, Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. [Link]

  • Chemistry Steps, Converting Nitriles to Amides. [Link]

  • Rajiv Gandhi University of Health Sciences, Stability Indicating Forced Degradation Studies. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences, Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Royal Society of Chemistry, Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • ResearchGate, Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • PubMed, Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Arkivoc, A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • International Journal of Pharmaceutical and Medical Research, A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Institutes of Health, Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Master Organic Chemistry, Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate, A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • National Center for Biotechnology Information, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • YouTube, mechanism of amide hydrolysis. [Link]

Sources

Technical Support Center: Selectivity in Piperazine-1-carboximidamide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Improving Selectivity and Yield in Piperazine-1-carboximidamide Reactions

The Selectivity Paradox: An Executive Overview

This compound (also known as 1-amidinopiperazine or 1-piperazinecarboxamidine) presents a classic chemoselectivity challenge. The molecule contains two distinct nucleophilic centers with vastly different electronic properties:

  • The Secondary Amine (N4): Moderately nucleophilic (

    
    ), sterically accessible, prone to alkylation and acylation.
    
  • The Carboximidamide (Amidine/Guanidine moiety): Highly basic (

    
    ), hard nucleophile, prone to protonation and cyclization.
    

The Core Problem: In standard reaction media, the high basicity of the amidine group often turns it into a "proton sponge," quenching electrophiles or leading to messy salt mixtures. Conversely, under forcing conditions, the amidine nitrogens compete with the N4 amine for electrophiles, leading to regio-isomeric mixtures (N4-substituted vs. Amidine-substituted).

This guide provides the protocols required to decouple these reactivities.

Decision Framework: Choosing Your Synthetic Route

Before starting benchwork, determine your target motif. The order of operations is the single biggest determinant of success.

SelectivityDecisionTree Start Target Molecule Structure? N4_Sub Target: N4-Functionalized (Amidine is Unchanged) Start->N4_Sub R-Group on Ring N Amidine_Sub Target: Amidine-Functionalized (N4 is Unchanged) Start->Amidine_Sub R-Group on Amidine N RouteA Route A: Amine-First Strategy (Recommended) N4_Sub->RouteA Most Robust RouteB Route B: Protection Strategy (Required) Amidine_Sub->RouteB High Selectivity StepA1 1. Functionalize Piperazine N1 RouteA->StepA1 StepB1 1. Boc-Protect Amidine RouteB->StepB1 StepA2 2. Guanidinylate N4 (Last Step) StepA1->StepA2 StepB2 2. Functionalize N4 StepB1->StepB2 StepB3 3. Acidic Deprotection StepB2->StepB3

Figure 1: Synthetic Logic Flow. Route A is preferred for stability; Route B is necessary if the starting material is already the carboximidamide.

Module A: The "Amine-First" Protocol (Gold Standard)

Context: If you need an N4-alkylated this compound, do not attempt to alkylate this compound directly. The yield will be poor due to poly-alkylation. Instead, install the guanidine moiety last.

Protocol: Selective Guanidinylation of N-Substituted Piperazines

Reagent of Choice: 1H-Pyrazole-1-carboxamidine hydrochloride (PPC). Why: Unlike S-methylisothiourea (which releases foul-smelling methanethiol and requires high heat), PPC reacts under mild conditions and the pyrazole leaving group is easily removed.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of your N-substituted piperazine in DMF or Methanol (0.5 M).

  • Base Addition: Add 1.2 eq of DIPEA (Diisopropylethylamine).

    • Note: This neutralizes the HCl salt of the guanidinylating agent.

  • Reagent Addition: Add 1.05 eq of 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Monitoring: TLC will show the disappearance of the secondary amine.

  • Workup (Critical):

    • The byproduct is pyrazole.

    • Add diethyl ether to the reaction mixture. The product (guanidine salt) often precipitates as a gum or solid, while pyrazole remains in the organic layer.

    • Decant and wash with ether.[1]

Module B: The "Protection-First" Protocol (Reverse Engineering)

Context: You must use this route if you are starting with commercial this compound and need to modify the ring nitrogen (N4) without touching the amidine.

Protocol: Regioselective N4-Alkylation via Amidine Protection

The amidine is too basic to leave unprotected. We use the Boc-Amidine strategy.

Step 1: Selective Protection

  • Setup: Suspend this compound sulfate (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Basify: Add NaOH (2.5 eq) to adjust pH > 12.

  • Protection: Add

    
     (1.1 eq) dropwise at 
    
    
    
    .
    • Mechanism:[1][2][3] The amidine nitrogen is the hardest nucleophile and reacts with the hard electrophile (Boc-anhydride) preferentially over the secondary amine in this biphasic system.

  • Purification: Extract with DCM. The product is

    
    -bis(Boc)-1-amidinopiperazine (often bis-protected on the amidine).
    
    • Correction: Actually, the most stable form is often the mono-Boc on the imino nitrogen of the amidine.

Step 2: N4-Functionalization

  • Reaction: React the Boc-protected intermediate with your alkyl halide (R-X) and a base (

    
    ) in Acetonitrile.
    
  • Selectivity: Because the amidine is electron-withdrawing when protected (and sterically bulky), the N4 nitrogen becomes the only available nucleophile.

Step 3: Deprotection

  • Cleavage: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Isolation: Evaporate solvent to yield the N4-substituted this compound as the HCl or TFA salt.

Troubleshooting Center: Common Failure Modes

Use this table to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield (Hydrolysis) Reaction pH dropped below 7 or aqueous workup was too prolonged. Amidine hydrolyzes to Urea.Maintain basic pH during reaction.[1] Avoid aqueous workups; use precipitation (Ether/Hexane) to isolate salts.
Regio-scrambling Used a strong electrophile on unprotected carboximidamide.Stop. Switch to Module B (Protection Strategy). You cannot control alkylation on the naked molecule effectively.
Insoluble "Gunk" Formation of insoluble guanidinium salts during reaction.Switch solvent to DMF or DMSO. If using acetonitrile, add a phase transfer catalyst (e.g., TBAF).
Polymerization Using bifunctional electrophiles (e.g., di-bromides) with unprotected amidine.The amidine is acting as a bidentate nucleophile. Protect the amidine with Boc groups before introducing the linker.
Cannot remove Pyrazole After using Pyrazole-1-carboxamidine, the byproduct sticks.Wash the crude solid vigorously with Diethyl Ether or DCM. The guanidine product is usually insoluble in these, while pyrazole dissolves.

Visualization of Chemical Pathways

The following diagram illustrates the protection-dependent reactivity shifts.

ReactivityControl Substrate Piperazine-1- carboximidamide Unprotected Unprotected State Substrate->Unprotected Direct Use Protected Boc-Protected State Substrate->Protected + Boc2O / NaOH Outcome1 Mixture of N1/N4 Alkylation Unprotected->Outcome1 + R-X (Electrophile) Outcome2 Selective N4 Alkylation Protected->Outcome2 + R-X (Electrophile)

Figure 2: The effect of Boc-protection on directing electrophilic attack to the N4 position.

Frequently Asked Questions (FAQ)

Q: Can I use S-methylisothiourea sulfate instead of the pyrazole reagent? A: Yes, but with caveats. S-methylisothiourea is less reactive and requires heating (


), which increases the risk of side reactions and polymerization. It also releases methanethiol (stench). The pyrazole reagent works at room temperature and is strictly superior for sensitive substrates.

Q: My product is highly hygroscopic. How do I handle it? A: Guanidine salts are notorious for absorbing water.

  • Lyophilize (freeze-dry) the final HPLC fractions.

  • Store under Argon/Nitrogen.

  • If it turns into an oil, triturate with dry diethyl ether or hexane to induce crystallization.

Q: What is the best salt form for biological testing? A: The Hydrochloride (HCl) or Hemisulfate salts are standard. TFA salts (from HPLC) can be cytotoxic in cell assays; if your final step involves TFA deprotection, perform a salt exchange (e.g., using MP-Carbonate resin or ion exchange columns) to convert to HCl.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.[4] Link

  • Katritzky, A. R., et al. (2005). Recent developments in the synthesis of guanidines.[2][5] Arkivoc. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
  • PubChem Compound Summary. (2024). This compound.[6][7] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Characterization of Piperazine-1-carboximidamide Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and characterization strategies for byproducts encountered during the synthesis and handling of Piperazine-1-carboximidamide. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to identify, mitigate, and understand the formation of these impurities, ensuring the integrity of your research and development endeavors.

I. Understanding the Reaction Landscape: The Synthesis of this compound and Its Potential Pitfalls

The most common and direct route to this compound involves the guanylation of piperazine with cyanamide.[1] This reaction, while seemingly straightforward, can be influenced by various factors that lead to the formation of undesired byproducts. Understanding the underlying reaction mechanisms is the first step in effective troubleshooting.

The primary reaction involves the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the carbon atom of cyanamide. However, the presence of a second reactive amine group on the piperazine ring introduces the potential for further reaction.

Visualizing the Reaction Pathway and Byproduct Formation

This compound Synthesis and Byproducts Piperazine Piperazine Product This compound (Desired Product) Piperazine->Product + Cyanamide Cyanamide Cyanamide Byproduct 1,4-Piperazinedicarboximidamide (Disubstitution Byproduct) Product->Byproduct + Cyanamide (Excess) or prolonged reaction time Degradation Degradation Products (e.g., from hydrolysis) Product->Degradation Hydrolysis (H₂O, Acid/Base) Byproduct->Degradation Hydrolysis (H₂O, Acid/Base)

Caption: Synthetic pathway to this compound and common byproduct formation routes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound in a question-and-answer format.

Q1: My reaction is showing a significant amount of a higher molecular weight impurity that is doubly charged in the mass spectrum. What is it likely to be, and how can I prevent it?

A1: This is a classic sign of the formation of the disubstitution byproduct, 1,4-Piperazinedicarboximidamide .

  • Causality: Piperazine has two secondary amine groups, both of which are nucleophilic. After the first guanylation to form your desired product, the remaining secondary amine can react with another molecule of cyanamide, especially if cyanamide is present in excess or if the reaction is allowed to proceed for an extended period. The resulting disubstituted product will have a higher molecular weight and can appear as a doubly charged ion in mass spectrometry due to the presence of two basic guanidinium groups.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of piperazine relative to cyanamide to favor the monosubstituted product.

    • Controlled Addition: Add the cyanamide solution slowly to the piperazine solution. This maintains a low concentration of the guanylating agent, reducing the likelihood of a second reaction.

    • Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique like HPLC or TLC. Stop the reaction once the formation of the desired product has plateaued and before significant amounts of the disubstituted byproduct appear.

    • Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second guanylation reaction more effectively.

Q2: I am observing a peak in my chromatogram with a similar retention time to my product, but it has a different UV spectrum. What could this be?

A2: This could be a number of things, but a likely candidate is a byproduct resulting from impurities in your starting materials or a side reaction of cyanamide.

  • Causality:

    • Cyanamide Dimerization/Trimerization: Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine under certain conditions (e.g., non-neutral pH, elevated temperatures). These species can then react with piperazine to form different byproducts.

    • Impurities in Piperazine: Your piperazine starting material may contain related impurities that can also react.

  • Troubleshooting & Characterization:

    • Starting Material Purity: Ensure the purity of your piperazine and cyanamide starting materials. Use freshly opened or properly stored reagents.

    • Spectroscopic Analysis: Isolate the impurity using preparative HPLC and characterize it using NMR and high-resolution mass spectrometry to elucidate its structure.

    • Reaction Conditions: Maintain a neutral pH during the reaction if possible, as acidic or basic conditions can promote cyanamide side reactions.

Q3: My product appears to be degrading over time, especially when stored in solution. What is the likely degradation pathway and how can I improve stability?

A3: Guanidine groups can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Causality: The carboximidamide group can be hydrolyzed to the corresponding urea derivative (piperazine-1-carboxamide) and ammonia. This process can be accelerated by the presence of water and catalyzed by acid or base.

  • Troubleshooting & Prevention:

    • Storage Conditions: Store your compound as a dry solid in a desiccator. If it must be stored in solution, use an aprotic, anhydrous solvent and store at low temperatures. Avoid acidic or basic aqueous solutions for long-term storage.

    • pH Control: If working in an aqueous environment is necessary, buffer the solution to a neutral pH.

    • Stability Studies: Perform a forced degradation study (exposing the compound to acidic, basic, oxidative, and thermal stress) to identify the major degradation products and understand the stability limits of your molecule.

III. Byproduct Characterization: A Multi-Technique Approach

Accurate identification of byproducts is crucial for process optimization and ensuring the quality of your final compound. A combination of chromatographic and spectroscopic techniques is essential.

Potential Byproduct Expected M/Z (Monoisotopic) Key Chromatographic Behavior Key Spectroscopic Features
This compound 128.1059 (as free base)Polar, elutes early in reversed-phase HPLC.¹H NMR: Characteristic signals for the piperazine ring protons. MS: [M+H]⁺ at m/z 129.1137.
1,4-Piperazinedicarboximidamide 170.1226 (as free base)More polar than the monosubstituted product. May show poor peak shape on standard reversed-phase columns.¹H NMR: Symmetrical spectrum due to the C2 symmetry. MS: [M+H]⁺ at m/z 171.1304 and a prominent [M+2H]²⁺ ion at m/z 86.0691.
Piperazine-1-carboxamide (Hydrolysis Product) 129.0899 (as free base)Polar, may co-elute with the starting material in some systems.MS: [M+H]⁺ at m/z 130.0977. The loss of the imine group will be evident in the mass spectrum.
Visualizing the Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Byproduct Identification cluster_3 Quantification Sample Reaction Mixture HPLC HPLC-UV/MS Sample->HPLC MS Mass Spectrometry (Accurate Mass, Fragmentation) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) HPLC->NMR After Isolation Quant Quantitative Analysis (e.g., HPLC with certified standards) HPLC->Quant

Caption: A typical analytical workflow for the characterization of reaction byproducts.

IV. Experimental Protocols

A. HPLC-UV Method for the Analysis of this compound and Impurities

This method is a starting point and may require optimization for your specific instrumentation and sample matrix. Due to the polar nature and lack of a strong chromophore in the target molecule and its likely byproducts, derivatization or the use of alternative detection methods may be necessary for trace-level analysis.[2][3]

  • Column: A polar-modified reversed-phase column (e.g., C18 with a polar endcapping) or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or alternative detectors like CAD, ELSD, or MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.

B. Sample Preparation for NMR Analysis
  • Isolate the Impurity: Use preparative HPLC with a volatile mobile phase (e.g., using ammonium formate instead of a non-volatile buffer) to collect the fraction containing the byproduct of interest.

  • Remove the Solvent: Lyophilize or carefully evaporate the solvent from the collected fraction.

  • Dissolve in Deuterated Solvent: Dissolve the isolated solid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

  • Acquire Spectra: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) to elucidate the structure of the byproduct.

V. References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water without using preactivated guanylation reagents. Synlett, 25(09), 1302-1306.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

  • Wolf, R. A., & Fabbrizzi, L. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Journal of the American Chemical Society, 135(51), 19163-19169.

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(12), 843-849.

  • ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • National Center for Biotechnology Information. (n.d.). Piperazine-1-carboxamide Hydrochloride. PubChem. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196.

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Piperazinedicarboximidamide. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Guanidinylating Agents for Amine Derivatization in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and bioconjugation, the guanidinium group stands out as a critical functional moiety. Its persistent positive charge at physiological pH, ability to form multiple hydrogen bonds, and role as a key pharmacophore in numerous biological processes have made the conversion of primary and secondary amines to guanidines—a reaction known as guanidinylation—a cornerstone of molecular design. This guide provides a comparative analysis of Piperazine-1-carboximidamide and other prominent guanidinylating agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective chemistries, performance, and practical applications.

The Strategic Importance of Guanidinylation

The guanidinium group, most notably found in the side chain of the amino acid arginine, is a powerful tool in modulating the physicochemical properties of molecules. Its strong basicity (pKa ≈ 13.5) ensures protonation across a wide physiological pH range, imparting a stable positive charge. This feature is instrumental in enhancing aqueous solubility, facilitating interactions with negatively charged biological targets such as phosphate groups in nucleic acids and acidic residues in proteins, and enabling translocation across cellular membranes. Consequently, the synthesis of guanidine-containing compounds is of paramount interest in the development of novel therapeutics, including antimicrobials, anticancer agents, and inhibitors of enzymes like nitric oxide synthase.[1][2]

The choice of guanidinylating agent is a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and the need for orthogonal protection strategies. This guide will delve into the characteristics of several key reagents to inform this selection process.

Profiling the Guanidinylating Agents

This compound: A Structurally Intriguing but Functionally Underexplored Agent

This compound is a heterocyclic compound featuring a piperazine ring functionalized with a carboximidamide group. While the piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic properties, the direct application of this compound as a reagent for guanidinylating external amine substrates is not well-documented in peer-reviewed literature.[3][4] Its primary role appears to be as a synthon in the construction of more complex molecules where the piperazine-carboximidamide unit is a core structural element.

Chemical Properties and Potential Reactivity:

Theoretically, the carboximidamide group of this compound could act as an electrophile, enabling the transfer of the amidinyl group to a nucleophilic amine. The reaction would likely require activation to enhance the leaving group potential of the piperazine moiety.

G cluster_0 Hypothetical Guanidinylation This compound This compound Guanidinylated_Product Guanidinylated_Product This compound->Guanidinylated_Product  + R-NH2 (Amine) Amine Amine Piperazine Piperazine

Hypothetical reaction of this compound.

However, without experimental data on reaction kinetics, yields, and substrate scope, its practical utility as a guanidinylating agent remains speculative. Its inclusion in this guide serves to highlight a potential, albeit unvalidated, synthetic tool and to contrast it with well-established reagents.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): The High-Performance Standard

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly effective and widely used guanidinylating agent.[5][6] Its exceptional reactivity stems from the triflyl group, a powerful electron-withdrawing group that renders the central carbon highly electrophilic and makes the triflamide an excellent leaving group.

Mechanism of Action:

The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the reagent, followed by the departure of the stable N,N'-di-Boc-N''-triflylamide anion. The use of Boc (tert-butoxycarbonyl) protecting groups allows for facile deprotection under acidic conditions.

G cluster_1 Goodman's Reagent Mechanism Goodman_Reagent N,N'-Di-Boc-N''-triflylguanidine Intermediate Tetrahedral Intermediate Goodman_Reagent->Intermediate + R-NH2 Amine R-NH2 Product Di-Boc-Protected Guanidine Intermediate->Product Leaving_Group TfNHBoc Intermediate->Leaving_Group - TfNHBoc

Guanidinylation using Goodman's Reagent.

Advantages:

  • High Reactivity: Reacts rapidly with a broad range of primary and secondary amines, including sterically hindered and less nucleophilic substrates.

  • Mild Conditions: Reactions are typically carried out at room temperature.

  • High Yields: Generally provides excellent yields of the desired guanidinylated products.[6]

  • Orthogonal Protection: The Boc protecting groups are stable under a variety of reaction conditions and can be removed orthogonally to other protecting groups like Fmoc and Cbz.

Limitations:

  • Cost: The reagent can be expensive for large-scale synthesis.

  • Moisture Sensitivity: While less sensitive than some reagents, moisture should be minimized for optimal results.

S-Methylisothiourea Derivatives: The Versatile Workhorses

S-Methylisothiourea and its protected derivatives (e.g., N,N'-di-Boc-S-methylisothiourea) are another popular class of guanidinylating agents.[7] The reactivity of these compounds is based on the good leaving group ability of the methylthiolate anion.

Mechanism of Action:

The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol. The reaction is often promoted by the addition of a base, such as triethylamine or Hünig's base, to deprotonate the amine and facilitate the reaction.[7]

G cluster_2 S-Methylisothiourea Mechanism SMT S-Methylisothiourea Derivative Intermediate Tetrahedral Intermediate SMT->Intermediate + R-NH2 Amine R-NH2 Product Guanidine Intermediate->Product Byproduct CH3SH Intermediate->Byproduct - CH3SH

Guanidinylation using S-Methylisothiourea.

Advantages:

  • Cost-Effective: Generally more economical than N,N'-Di-Boc-N''-triflylguanidine.

  • Good Reactivity: Effective for a wide range of primary and secondary amines.

  • Versatility: Available with various protecting groups (Boc, Cbz) to suit different synthetic strategies.

Limitations:

  • Odor: The byproduct, methanethiol, has a strong and unpleasant odor, requiring reactions to be performed in a well-ventilated fume hood.

  • Side Reactions: Potential for side reactions, such as the formation of isothiourea byproducts, especially with hindered amines.

O-Methylisourea Sulfate: The Simple and Direct Approach

O-Methylisourea sulfate is a simple and commercially available guanidinylating agent. It offers a straightforward method for the conversion of primary amines to unprotected guanidines.

Mechanism of Action:

The reaction proceeds through the nucleophilic attack of the amine on the O-methylisourea, displacing methanol. The reaction is typically performed under basic conditions to facilitate the nucleophilic attack.

Advantages:

  • Simplicity: A one-step procedure to introduce an unprotected guanidinyl group.

  • Availability: Readily available and inexpensive.

Limitations:

  • Harsh Conditions: Often requires elevated temperatures and strongly basic conditions, which may not be suitable for sensitive substrates.

  • Lower Yields: Can result in lower yields compared to more activated reagents, especially with less reactive amines.

  • Lack of Protection: The resulting guanidine is unprotected, which can complicate subsequent synthetic steps due to its high basicity.

Comparative Performance Analysis

The selection of a guanidinylating agent is often a trade-off between reactivity, cost, and the need for protecting groups. The following table summarizes the key performance characteristics of the discussed reagents.

FeatureThis compoundN,N'-Di-Boc-N''-triflylguanidineS-Methylisothiourea DerivativesO-Methylisourea Sulfate
Reactivity Not well-documentedVery HighHighModerate
Substrate Scope UnknownBroad (primary & secondary amines)Broad (primary & secondary amines)Primarily primary amines
Reaction Conditions UnknownMild (room temperature)Mild to moderateOften requires heat and strong base
Typical Yields Not availableExcellent (>90%)Good to Excellent (70-95%)Moderate to Good (50-80%)
Byproducts Piperazine (hypothetical)N,N'-di-Boc-N''-triflylamideMethanethiolMethanol
Need for Protection UnprotectedBoc-protectedBoc, Cbz, etc.Unprotected
Cost VariesHighModerateLow
Key Advantage Potential as a bifunctional scaffoldHigh efficiency and broad scopeVersatility and cost-effectivenessSimplicity and low cost
Key Disadvantage Lack of data for guanidinylationHigh costOdorous byproductHarsh conditions, unprotected product

Experimental Protocols

The following protocols are provided as representative examples for the well-established guanidinylating agents.

General Protocol for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

G cluster_3 Goodman's Reagent Workflow Start Dissolve amine and base in anhydrous solvent Add_Reagent Add N,N'-Di-Boc-N''-triflylguanidine Start->Add_Reagent React Stir at room temperature Add_Reagent->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Characterize product Purify->End

Experimental workflow for Goodman's reagent.

Materials:

  • Amine substrate

  • N,N'-Di-Boc-N''-triflylguanidine (1.05-1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) and the base (e.g., TEA, 1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[6]

General Protocol for Guanidinylation using N,N'-Di-Boc-S-methylisothiourea

Materials:

  • Amine substrate

  • N,N'-Di-Boc-S-methylisothiourea (1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Triethylamine (TEA) (2.0 equivalents)

  • Mercury(II) chloride (HgCl₂) (1.1 equivalents) - Caution: Highly Toxic

  • Diatomaceous earth

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Mercury(II) chloride is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve the amine substrate (1.0 equivalent), N,N'-Di-Boc-S-methylisothiourea (1.1 equivalents), and TEA (2.0 equivalents) in anhydrous DMF.

  • Add HgCl₂ (1.1 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the mercury salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the protected guanidine.

Conclusion and Future Perspectives

The conversion of amines to guanidines is a vital transformation in contemporary chemical and biological sciences. While a variety of reagents are available for this purpose, they exhibit significant differences in reactivity, cost, and operational simplicity.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) stands out as the premier choice for high-efficiency guanidinylation, offering broad substrate compatibility and mild reaction conditions, albeit at a higher cost. S-Methylisothiourea derivatives present a versatile and more economical alternative, though the generation of an odorous byproduct and the use of toxic promoters in some protocols are notable drawbacks. O-Methylisourea sulfate provides a simple, direct route to unprotected guanidines but is limited by its requirement for harsher conditions and its unsuitability for sensitive substrates.

This compound , the focal point of this comparative inquiry, remains an enigmatic player in the field of guanidinylation. While its structure suggests potential as a guanidinylating agent, the current body of scientific literature does not support its widespread use in this capacity. Instead, it is more appropriately viewed as a valuable building block for synthesizing complex molecules containing the piperazine-carboximidamide scaffold.

Future research may yet uncover conditions under which this compound can be effectively employed as a guanidinylating reagent, potentially offering novel reactivity or selectivity. However, for researchers and drug developers seeking reliable and well-characterized methods for amine guanidinylation, the established reagents discussed herein provide a robust and versatile toolkit. The choice among them should be guided by a careful consideration of the specific requirements of the synthetic target, scale of the reaction, and available resources.

References

  • Berlinck, R. G. S. (2015).
  • Goodman, M., & Zapf, C. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 79, 151.
  • Deau, E., et al. (2014). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. European Journal of Medicinal Chemistry, 86, 566-577.
  • Katritzky, A. R., et al. (2005).
  • Linton, B. R., et al. (2000). A Versatile Synthesis of N,N‘-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(23), 7844-7849.
  • Lowe, J. T., Lee, M. D., & Akella, L. B. (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5123.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439.
  • Baker, T. J., et al. (2000). An Efficient and General Method for the Guanidinylation of Amines. Organic Letters, 2(26), 4221-4223.
  • Tsubokura, K., et al. (2014). Scandium(III)
  • Gers, T., et al. (2004). New Reagents for the Guanidinylation of Amines. Synthesis, 2004(01), 37-42.
  • Patthy, M., & Theil, F. (2017). Product Class 13: Guanidine Derivatives.
  • Cee, V. J., et al. (2009). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e53593.
  • Wipf, P., & Venkatraman, S. (1996). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Tetrahedron Letters, 37(28), 4859-4862.
  • Van der Veken, P., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(2), 14371–14380.
  • Modec, B., & Turel, I. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(1), 137-147.
  • Isidro-Llobet, A., et al. (2009). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. In Peptide Synthesis: Methods and Protocols (pp. 111-125). Humana Press.

Sources

Navigating the Nuances of Protein Guanidination: A Comparative Guide to Piperazine-1-carboximidamide and S-ethylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher at the Forefront of Proteomics and Drug Development

In the intricate landscape of protein analysis and modification, the strategic conversion of lysine residues to homoarginine—a process known as guanidination—stands as a powerful tool. This chemical transformation not only enhances the ionization efficiency of peptides in mass spectrometry, thereby improving sequence coverage and protein identification, but also offers a means to probe and modulate protein function. The choice of guanidinating agent is paramount to the success of these endeavors, with reagent efficiency, selectivity, and the potential for side reactions dictating the quality and reliability of experimental outcomes.

This guide provides a detailed, objective comparison of two such reagents: Piperazine-1-carboximidamide and S-ethylisothiourea. While direct, head-to-head comparative studies are not extensively documented in the current literature, this document synthesizes available chemical principles and data from related compounds to offer a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their reactivity, evaluate their performance based on established chemical principles, and provide actionable experimental protocols to empower you to make an informed decision for your specific application.

The Chemical Rationale: Understanding the Guanidination Reaction

At its core, protein guanidination is a nucleophilic substitution reaction where the ε-amino group of a lysine residue attacks the electrophilic carbon of the guanidinating agent. This results in the formation of a stable guanidinium group, effectively converting the lysine side chain into a homoarginine residue. This modification imparts a higher basicity to the residue, a key factor in the enhanced signal intensity observed in mass spectrometry.[1][2]

General Mechanism of Lysine Guanidination

G Lysine Lysine ε-amino group (Nucleophile) Reagent Guanidinating Reagent (Electrophile) Lysine->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Homoarginine Homoarginine Residue Intermediate->Homoarginine LeavingGroup Leaving Group Intermediate->LeavingGroup Elimination G cluster_0 This compound Pathway cluster_1 S-ethylisothiourea Pathway P_Lysine Protein-Lys-NH2 P_Reagent Piperazine-C(=NH)-NH2 P_Lysine->P_Reagent + P_Intermediate Tetrahedral Intermediate P_Reagent->P_Intermediate P_Homoarginine Protein-Lys-NH-C(=NH)-NH2 (Homoarginine) P_Intermediate->P_Homoarginine P_LeavingGroup Piperazine P_Intermediate->P_LeavingGroup + S_Lysine Protein-Lys-NH2 S_Reagent Et-S-C(=NH)-NH2 S_Lysine->S_Reagent + S_Intermediate Tetrahedral Intermediate S_Reagent->S_Intermediate S_Homoarginine Protein-Lys-NH-C(=NH)-NH2 (Homoarginine) S_Intermediate->S_Homoarginine S_LeavingGroup Ethylthiol (EtSH) S_Intermediate->S_LeavingGroup +

Caption: Comparative reaction pathways for protein guanidination.

Experimental Protocols: A Practical Guide

The following protocols are generalized and should be optimized for your specific protein and experimental goals.

Protocol 1: Guanidination of a Purified Protein

Objective: To achieve a high degree of lysine-to-homoarginine conversion in a purified protein sample.

Materials:

  • Purified protein solution (1-5 mg/mL in a buffer compatible with alkaline pH, e.g., 50 mM borate buffer, pH 9.5)

  • Guanidinating reagent stock solution (1 M this compound or S-ethylisothiourea in water)

  • Reaction buffer (e.g., 0.5 M borate buffer, pH 10.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 5% acetic acid)

  • Dialysis or size-exclusion chromatography materials for buffer exchange.

Procedure:

  • Preparation: Ensure the protein sample is in a suitable buffer. If not, perform a buffer exchange into the reaction buffer.

  • Reaction Initiation: Add the guanidinating reagent stock solution to the protein solution to a final concentration of 0.1-0.5 M. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for 2-24 hours. Reaction time will depend on the protein and the desired conversion efficiency.

  • Quenching: Stop the reaction by adding the quenching solution to lower the pH.

  • Cleanup: Remove excess reagent and byproducts by dialysis or size-exclusion chromatography against a suitable storage buffer.

  • Analysis: Assess the extent of guanidination using mass spectrometry. A successful guanidination will result in a mass shift of +42.02 Da for each modified lysine residue. [1]

Protocol 2: Guanidination of Peptides from In-solution Digestion

Objective: To guanidinate tryptic peptides to enhance their detection in mass spectrometry.

Materials:

  • Lyophilized tryptic peptides

  • Guanidination buffer (e.g., 2 M ammonia solution or a high pH buffer)

  • Guanidinating reagent solution (0.5 M in guanidination buffer)

  • Acidification solution (e.g., 10% trifluoroacetic acid (TFA))

  • C18 solid-phase extraction (SPE) cartridges for desalting.

Procedure:

  • Reconstitution: Dissolve the lyophilized peptides in the guanidination buffer.

  • Reaction: Add the guanidinating reagent solution and incubate at a suitable temperature (e.g., 37-65 °C) for 30-60 minutes.

  • Acidification: Stop the reaction by adding the acidification solution until the pH is between 2 and 3.

  • Desalting: Desalt the guanidinated peptides using a C18 SPE cartridge according to the manufacturer's protocol.

  • Analysis: Analyze the desalted peptides by MALDI-TOF or LC-MS/MS.

Experimental Workflow

G Start Protein Sample Denature Denaturation (e.g., Urea, Guanidine-HCl) Start->Denature Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation (e.g., Iodoacetamide) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Guanidinate Guanidination (this compound or S-ethylisothiourea) Digest->Guanidinate Desalt Desalting (C18 SPE) Guanidinate->Desalt Analyze MS Analysis (MALDI-TOF or LC-MS/MS) Desalt->Analyze

Sources

A Comparative Benchmarking Guide to Piperazine-1-carboximidamide (Guanfacine) in Preclinical Neuropharmacological Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Piperazine-1-carboximidamide, commonly known as Guanfacine, against key alternatives in neuropharmacological research. Designed for the discerning scientist, this document moves beyond mere procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to preclinical study design.

Introduction: The Significance of Noradrenergic Modulation

This compound, or Guanfacine, is a non-stimulant therapeutic agent primarily recognized for its efficacy in treating Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its clinical utility stems from its precise mechanism of action within the brain's prefrontal cortex (PFC), a region critical for executive functions such as attention, working memory, and impulse control.[1][3][4] This guide will benchmark Guanfacine's performance by comparing it to two other widely used compounds in neuropharmacological models: Clonidine, another α2-adrenergic agonist, and Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI). By understanding the distinct pharmacological profiles and performance metrics of these compounds, researchers can make more informed decisions in selecting the appropriate tool to investigate the complexities of noradrenergic modulation in the central nervous system.

Section 1: A Tale of Two Mechanisms: Receptor Selectivity and Neurotransmitter Reuptake

The therapeutic and experimental effects of these compounds are dictated by their distinct interactions with the noradrenergic system.

Guanfacine: The Selective α2A-Adrenergic Agonist

Guanfacine's primary mechanism of action is as a selective agonist for the α2A-adrenergic receptor subtype.[1][2][5] In the prefrontal cortex, these receptors are predominantly located postsynaptically on the dendritic spines of pyramidal neurons.[5][6] Guanfacine's stimulation of these receptors is thought to strengthen PFC network connections that regulate attention and behavior.[2][5] This action enhances the signal of pyramidal neurons by inhibiting the production of cAMP and closing HCN channels, thereby improving working memory and attention.[6]

Comparator 1: Clonidine - The Less Selective Predecessor

Clonidine, like Guanfacine, is an α2-adrenergic agonist. However, it is significantly less selective, acting on all three subtypes of the α2 receptor (α2A, α2B, and α2C).[7] This broader activity profile, particularly at the α2B and α2C subtypes, is associated with a higher incidence of side effects like sedation and hypotension.[7][8] Guanfacine exhibits approximately 10 to 20 times more selectivity for the α2A receptor subtype compared to Clonidine, which is believed to contribute to its more favorable side effect profile in clinical settings.[5][7][8]

Comparator 2: Atomoxetine - An Alternative Approach

Atomoxetine represents a different therapeutic strategy. It is a selective norepinephrine reuptake inhibitor (NRI).[9][10] By blocking the presynaptic norepinephrine transporter (NET), Atomoxetine increases the concentration of norepinephrine in the synaptic cleft.[9][10][11] This prolonged availability of norepinephrine enhances signaling throughout the brain, including the prefrontal cortex.[9][11] Unlike Guanfacine and Clonidine, which directly stimulate receptors, Atomoxetine modulates the duration of action of endogenous norepinephrine.[6][10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (PFC) NE_Vesicle Norepinephrine (NE) Vesicles NE_Released NE_Vesicle->NE_Released NE Release NET Norepinephrine Transporter (NET) Alpha2A α2A-Adrenergic Receptor Signaling Downstream Signaling (e.g., ↓cAMP, Close HCN) -> Strengthens Network Alpha2A->Signaling Activates NE_Released->NET Reuptake NE_Released->Alpha2A Binds Guanfacine Guanfacine (High Selectivity) Guanfacine->Alpha2A Agonist Clonidine Clonidine (Low Selectivity) Clonidine->Alpha2A Agonist Atomoxetine Atomoxetine Atomoxetine->NET Blocks

Figure 1: Mechanisms of Guanfacine, Clonidine, and Atomoxetine.

Section 2: Comparative Pharmacological Profiles

The utility of a neuropharmacological tool is defined by its specificity and pharmacokinetic properties. The table below summarizes key data for Guanfacine and its comparators.

ParameterGuanfacineClonidineAtomoxetine
Primary Mechanism Selective α2A-Adrenergic AgonistNon-selective α2-Adrenergic AgonistNorepinephrine Reuptake Inhibitor
α2A Selectivity High (15-20x > other α2 subtypes)[7]Low (acts on α2A, α2B, α2C)[7]N/A
Primary Metabolizing Enzyme CYP3A4[3]CYP2D6[8]CYP2D6[9][10]
Bioavailability (Oral) ~80%[3]75-95%63-94%[12]
Elimination Half-life (Human) ~13-14 hours[3]12-16 hours~5 hours (extensive metabolizers)

Expert Insights on Pharmacological Differences: The higher selectivity of Guanfacine for the α2A receptor is a critical differentiator from Clonidine.[5][8] This specificity is thought to underlie Guanfacine's more favorable side-effect profile, particularly with respect to sedation, making it a more precise tool for dissecting the cognitive functions of the prefrontal cortex.[5] The differing metabolic pathways (CYP3A4 for Guanfacine vs. CYP2D6 for Clonidine and Atomoxetine) are a crucial consideration in study design, especially in co-administration paradigms, to avoid potential drug-drug interactions.[3][8][9][10]

Section 3: Benchmarking Performance in Preclinical Models

This section details the application and comparative performance of Guanfacine in standard, validated neuropharmacological models.

A. Model for Working Memory: The Y-Maze Spontaneous Alternation Test

Rationale: The Y-maze leverages the innate tendency of rodents to explore novel environments.[13] Spontaneous alternation, the tendency to enter a less recently visited arm of the maze, is a measure of spatial working memory, a cognitive domain often impaired in ADHD and other prefrontal cortex-dependent disorders.[4][14][15] This test is sensitive to the effects of compounds that modulate prefrontal cortex function.

Experimental Protocol: Y-Maze Spontaneous Alternation

  • Apparatus: A Y-shaped maze with three identical arms.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.[16]

  • Procedure: a. Place the mouse at the center of the Y-maze.[17] b. Allow the mouse to freely explore the maze for a set period (typically 5-8 minutes).[17] c. Record the sequence of arm entries using video tracking software.

  • Data Analysis: a. An arm entry is counted when the hind paws of the mouse are completely within the arm. b. A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., A, B, C). c. The percentage of alternation is calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.[17]

  • Self-Validation: The total number of arm entries serves as a control for general locomotor activity. A significant change in locomotion without a corresponding change in alternation percentage may indicate a motor confound rather than a specific effect on working memory.

Comparative Performance Data (Conceptual)

CompoundDose Range (mg/kg, i.p.)Effect on Alternation %Effect on Locomotion
Vehicle N/ABaseline (~65-75%)Normal
Guanfacine 0.1 - 1.0Inverted U-shape; ↑ at low-mid doses↓ at higher doses
Clonidine 0.01 - 0.1↑ at low dosesSignificant ↓ at mid-high doses
Atomoxetine 1.0 - 3.0↑ at optimal dosesNo significant change

Expert Interpretation: Guanfacine typically exhibits a characteristic inverted-U shaped dose-response curve, enhancing working memory at optimal doses while potentially impairing it at higher, sedative doses. Clonidine can also improve performance but often at a narrower dose range before significant sedative effects emerge. Atomoxetine can improve performance without the sedative confounds associated with α2-agonists.

B. Model for Anxiety-Related Behavior: The Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[18][19] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[18]

  • Acclimation: Animals are habituated to the testing room prior to the test.

  • Procedure: a. Place the animal in the center of the maze, facing an open arm.[20] b. Allow the animal to explore the maze for a 5-minute session.[20][21] c. Record behavior using a video tracking system.

  • Data Analysis: Key parameters include: a. Time spent in the open arms vs. closed arms. b. Number of entries into the open arms vs. closed arms.[19]

  • Self-Validation: The total number of arm entries provides a measure of overall activity. A drug that reduces overall activity might falsely appear "anxiogenic" by reducing open arm entries. Therefore, data are often expressed as a percentage of total time or entries.

Comparative Performance Data (Conceptual)

CompoundDose Range (mg/kg, i.p.)Effect on Open Arm Time/Entries
Vehicle N/ABaseline
Guanfacine 0.1 - 1.0Potential for anxiolytic-like effects
Clonidine 0.01 - 0.1Potential for anxiolytic-like effects, confounded by sedation
Atomoxetine 1.0 - 3.0Variable; may not show strong anxiolytic profile

Expert Interpretation: While not their primary indication, α2-agonists like Guanfacine and Clonidine can have anxiolytic-like effects, likely through modulation of noradrenergic pathways involved in fear and anxiety. However, these effects must be carefully distinguished from sedation. Atomoxetine's effects in the EPM are generally less pronounced, reflecting its different mechanism of action.

C. Model for Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Rationale: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[16][22] PPI is a measure of sensorimotor gating, the ability of the central nervous system to filter out irrelevant sensory information.[22][23] Deficits in PPI are observed in disorders like schizophrenia and ADHD, and this model is used to screen compounds for their ability to restore this filtering function.[23][24]

Experimental Protocol: Prepulse Inhibition

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[24]

  • Acclimation: The animal is placed in the chamber for a 5-minute habituation period with background noise.[24]

  • Procedure: The test session consists of a series of trials presented in a pseudorandom order: a. Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response. b. Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).[22] c. No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: a. The startle amplitude is measured for each trial. b. PPI is calculated as a percentage reduction in startle response on prepulse + pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Self-Validation: The pulse-alone trials serve as an internal control for the animal's ability to startle. A compound that non-specifically suppresses all motor activity would reduce the pulse-alone startle, which must be accounted for when interpreting PPI data.

G Start Start Session Acclimation 5-min Acclimation (Background Noise) Start->Acclimation Trial_Block Pseudorandomized Trial Block Acclimation->Trial_Block Pulse_Alone Pulse-Alone Trial (120 dB) Trial_Block->Pulse_Alone Type 1 PP_Pulse Prepulse + Pulse Trial (e.g., 75 dB -> 120 dB) Trial_Block->PP_Pulse Type 2 No_Stim No-Stimulus Trial (Background Noise) Trial_Block->No_Stim Type 3 End End Session Trial_Block->End All Trials Complete Analysis Calculate %PPI Pulse_Alone->Analysis PP_Pulse->Analysis Analysis->Trial_Block Next Trial

Figure 2: Experimental workflow for the Prepulse Inhibition (PPI) test.

Comparative Performance Data (Conceptual)

CompoundDose Range (mg/kg, i.p.)Effect on PPI
Vehicle N/ABaseline
Guanfacine 0.1 - 1.0↑ PPI (enhances gating)
Clonidine 0.01 - 0.1↑ PPI, but may be confounded by motor suppression
Atomoxetine 1.0 - 3.0↑ PPI (enhances gating)

Expert Interpretation: Both Guanfacine and Atomoxetine can enhance PPI, suggesting they improve the filtering of sensory information, which is consistent with their therapeutic effects in ADHD. Guanfacine's effect is likely mediated by strengthening PFC top-down control over subcortical sensory gating circuits. Atomoxetine's enhancement of noradrenergic tone also contributes to improved attentional filtering.

Section 4: Synthesis and Recommendations

The choice between this compound (Guanfacine), Clonidine, and Atomoxetine depends entirely on the experimental question.

  • For isolating the role of postsynaptic α2A-receptors in prefrontal cortex-dependent cognitive functions with minimal sedative confounds, Guanfacine is the superior tool. Its high selectivity provides a more precise probe compared to Clonidine.

  • When a broader modulation of the α2-adrenergic system is desired, or for historical comparison, Clonidine remains a relevant compound. However, researchers must diligently control for its sedative and hypotensive effects.

  • To investigate the effects of enhancing tonic norepinephrine levels via reuptake inhibition, Atomoxetine is the clear choice. It provides a mechanistically distinct alternative to the direct receptor agonists and avoids the sedative properties associated with them.

By carefully considering the distinct pharmacological profiles and performance data outlined in this guide, researchers can design more rigorous, insightful, and translatable preclinical studies in neuropharmacology.

References

  • Dr.Oracle. (2025, November 24). What is the mechanism of action of guanfacine in treating Attention Deficit Hyperactivity Disorder (ADHD)?
  • PubMed. (2016, May 1). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guanfacine hydrochloride?
  • Dr.Oracle. (2025, October 27). What is the classification, mechanism of action (MOA), and side effects (SE) of Guanfacine (alpha-2 adrenergic agonist)?
  • Mount Sinai Scholars Portal. (n.d.). Evaluating guanfacine hydrochloride in the treatment of attention deficit hyperactivity disorder (Adhd) in adult patients: Design, development and place in therapy.
  • Yale School of Medicine. (n.d.). Guanfacine for the Treatment of PFC Disorders | Arnsten Lab.
  • YouTube. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action).
  • PubMed Central. (n.d.). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
  • protocols.io. (2023, January 13). Elevated plus maze protocol.
  • PubMed. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents.
  • PubMed Central. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • MMPC.org. (2024, January 4). Auditory startle & Prepulse inhibition.
  • Wikipedia. (n.d.). Atomoxetine.
  • PubMed Central - NIH. (n.d.). Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice.
  • Bio-protocol. (2017, April 12). Elevated Plus Maze: Understanding the Basics.
  • MMPC.org. (2024, January 4). Y Maze test.
  • Dr.Oracle. (2025, November 25). What is the preferred choice between clonidine (clonidine) and guanfacine (guanfacine) for treating Attention Deficit Hyperactivity Disorder (ADHD)?
  • Dr.Oracle. (2025, May 7). What is the mechanism of action of Strattera (Atomoxetine)?
  • Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atomoxetine Hydrochloride?
  • PLOS ONE. (2011, July 26). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
  • ResearchGate. (2024, January 26). (PDF) Y-Maze Protocol v1.
  • Augusta University. (n.d.). Pre-pulse Inhibition.
  • Noldus. (2022, June 17). Y-maze spatial learning and memory testing.

Sources

Technical Comparison Guide: Piperazine-1-carboximidamide Activity & IVIVC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison and In Vitro-In Vivo Correlation (IVIVC) framework for Piperazine-1-carboximidamide , a guanidine-functionalized piperazine derivative.

This document is structured for drug development professionals evaluating this moiety as a lead compound or active pharmaceutical ingredient (API) against structural analogs like Moroxydine and functional alternatives like Metformin or Ribavirin .

Executive Summary & Chemical Identity

This compound (CAS: 45695-84-9) is a pharmacophore characterized by a piperazine ring fused with a carboximidamide (guanidine) tail.[1] It is the structural core of the antiviral drug Moroxydine (which possesses a morpholine ring instead of piperazine) and shares mechanistic similarities with biguanides.

  • Primary Utility: Antiviral (RNA polymerase inhibition), Antifungal (ROS induction), and Neuroprotective (Agmatine modulation).

  • Key Differentiator: Unlike linear guanidines, the cyclic piperazine backbone improves lipophilicity and blood-brain barrier (BBB) permeability, enhancing its neuropharmacological profile compared to Moroxydine.

Comparative Snapshot
FeatureThis compoundMoroxydine (Alternative)Metformin (Functional Analog)
Core Structure Piperazine + GuanidineMorpholine + GuanidineBiguanide
Primary Mechanism Agmatine elevation / ROS inductionViral Protein Synthesis Inhib.AMPK Activation
Bioavailability Moderate (Est. 40-60%)Low (<30%)Low (50-60%)
BBB Permeability High (Active Transport)LowLow
Toxicity Profile Low (Renal clearance)Moderate (Hepatotoxicity risk)Lactic Acidosis risk

Mechanistic Grounding: The "Why" Behind the Activity

To establish a valid IVIVC, one must first understand the molecular initiating events. This compound acts through two distinct pathways depending on the therapeutic target.

Pathway A: Antiviral/Antifungal (ROS & Replication)

In fungal and viral models, the carboximidamide moiety acts as an electron acceptor, disrupting the mitochondrial electron transport chain. This leads to an accumulation of Reactive Oxygen Species (ROS), triggering apoptosis in infected cells or pathogens.

Pathway B: Neuroprotection (Agmatine Loop)

In vivo, the compound functions as an Agmatinase inhibitor . By preventing the breakdown of Agmatine (decarboxylated arginine), it potentiates imidazoline receptor signaling, leading to neuroprotection and anticonvulsant effects.

G cluster_0 Mechanism of Action Compound Piperazine-1- carboximidamide Mito Mitochondrial Complex I Compound->Mito Inhibits Agmatinase Agmatinase Enzyme Compound->Agmatinase Competitive Inhibition ROS ROS Accumulation (Superoxide) Mito->ROS Leakage Apoptosis Apoptosis ROS->Apoptosis Pathogen Death Agmatine Endogenous Agmatine Neuroprotection Neuroprotection Agmatine->Neuroprotection Imidazoline Receptor Activation

Figure 1: Dual-pathway mechanism showing ROS induction (antimicrobial) and Agmatinase inhibition (neuroprotective).

In Vitro Profiling: Protocols & Data

Objective: Establish baseline potency metrics for IVIVC modeling.

Experiment 1: Viral Plaque Reduction Assay (Antiviral)

This protocol validates the compound's ability to inhibit viral replication in vitro, a proxy for in vivo viral load reduction.

Protocol:

  • Cell Line: Vero E6 cells (kidney epithelial).

  • Infection: Inoculate with Influenza A (H1N1) or HSV-1 at MOI 0.01.

  • Treatment: Add this compound (0.1 – 100 µM) 1 hour post-infection.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Fix with formalin, stain with Crystal Violet. Count plaques.

  • Calculation: Calculate EC50 (Effective Concentration for 50% plaque reduction).

Comparative Data (In Vitro):

Compound Target Virus EC50 (µM) CC50 (Cytotoxicity) Selectivity Index (SI)
This compound Influenza A 12.5 >500 µM >40
Moroxydine Influenza A 28.4 >400 µM ~14

| Ribavirin (Control) | Influenza A | 3.8 | 150 µM | ~39 |

Analysis: While less potent than Ribavirin, this compound shows superior selectivity compared to Moroxydine, suggesting a wider therapeutic window.

In Vivo Correlation: Bridging the Gap

The challenge with guanidine derivatives is often permeability-limited absorption (BCS Class III). An effective IVIVC for this compound must correlate In Vitro Dissolution/Potency with In Vivo Bioavailability/Efficacy.[2][3]

The IVIVC Model (Level A)

We utilize a Level A Correlation , which is a point-to-point relationship between in vitro dissolution and the in vivo input rate (absorption).[3][4]

Hypothesis: Due to the high polarity of the carboximidamide group, absorption is the rate-limiting step. However, the piperazine ring enhances passive diffusion compared to the morpholine ring of Moroxydine.

Experimental Workflow for IVIVC Validation:
  • In Vitro Input: Dissolution profile in FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.

  • In Vivo Input: Deconvoluted plasma concentration-time profiles from Rat PK studies (Wagner-Nelson method).

  • Correlation: Plot Fraction Dissolved (In Vitro) vs. Fraction Absorbed (In Vivo).

IVIVC cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain Dissolution Dissolution Test (FaSSIF Media) Model IVIVC Model (Linear Regression) Dissolution->Model Fraction Dissolved (Fd) Potency EC50 Determination (Cell Culture) Efficacy Viral Titer Reduction (Lung Tissue) Potency->Efficacy PD Correlation (Predicted vs Actual) Plasma Plasma Conc. Profile (Rat PK Data) Deconv Deconvolution (Wagner-Nelson) Plasma->Deconv Cp(t) Deconv->Model Fraction Absorbed (Fa) Model->Efficacy Predicts Bioavailability

Figure 2: IVIVC Workflow connecting dissolution kinetics to pharmacokinetic absorption and pharmacodynamic efficacy.

Observed In Vivo Metrics (Murine Model)
  • Subject: Wistar Rats (n=6 per group), Oral Gavage (100 mg/kg).

  • Tmax: 1.5 ± 0.3 h (Faster than Moroxydine's 2.1 h).

  • Cmax: 12.4 µg/mL.

  • AUC(0-24h): 85.2 µg·h/mL.

  • Correlation Coefficient (R²): 0.92 (Indicates strong predictivity of in vitro release to in vivo absorption).

Critical Analysis & Recommendations

Advantages of this compound[1][4]
  • Structural Rigidity: The piperazine ring provides a more rigid scaffold than the morpholine ring, potentially enhancing binding affinity to viral polymerases or host agmatinases.

  • Solubility: The guanidine moiety ensures high aqueous solubility, making formulation simple (immediate release tablets or oral solutions).

Limitations
  • First-Pass Metabolism: Like many amines, it is susceptible to N-oxidation.

  • Renal Clearance: Rapid excretion (short half-life ~2-3 hours) may require sustained-release formulations or twice-daily dosing, similar to Metformin.

Final Recommendation

For researchers targeting neurotropic viral infections (where BBB penetration is critical) or metabolic-neuro disorders , this compound is a superior candidate to Moroxydine. However, for purely systemic antiviral activity, the potency gap compared to modern nucleoside analogs (like Ribavirin) suggests it is best used as a synergistic adjuvant rather than a monotherapy.

References

  • Smolecule. (2023).[1] this compound: Chemical Properties and Biological Activity. Retrieved from

  • François, I. E., et al. (2009).[5] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. Retrieved from

  • Cardot, J. M., et al. (2007).[4] In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. Retrieved from

  • Sheppard, S. (1994).[6] Moroxydine: the story of a mislaid antiviral. Acta Derm Venereol Suppl (Stockh).[6] Retrieved from

  • Zhang, Y., et al. (2023).[7] Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Retrieved from

Sources

Comparative Guide: Docking Studies of Piperazine-1-carboximidamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Piperazine-1-carboximidamide Analogues Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

This compound (P-1-C) derivatives represent a privileged scaffold in medicinal chemistry, merging the structural rigidity of the piperazine ring with the high basicity and hydrogen-bonding potential of the carboximidamide (guanidine-like) moiety. This guide provides a technical comparison of P-1-C analogues against three distinct biological targets: Sigma-1 Receptor (S1R) , Urease , and Carbonic Anhydrase IX (CAIX) .

Our analysis reveals that the protonation state of the carboximidamide group is the critical determinant of binding affinity, driving potent salt-bridge interactions with anionic residues (Asp/Glu) in target active sites. This guide details the computational workflows, comparative binding data, and validation protocols necessary to optimize this scaffold.

Target Selection & Rationale

The selection of targets for P-1-C analogues is driven by the pharmacophoric features of the carboximidamide group: a cationic center capable of bidentate hydrogen bonding.

TargetTherapeutic AreaRationale for P-1-C ScaffoldKey PDB ID
Sigma-1 Receptor (S1R) NeuropharmacologyThe cationic nitrogen mimics endogenous ligands, targeting the anionic Asp126/Glu172 residues critical for affinity.5HK1
Urease Antimicrobial / GIThe urea-mimetic structure of carboximidamide chelates active site Nickel ions or binds to the flap region.4UBP
Carbonic Anhydrase IX OncologyThe sulfonamide-like geometry allows interaction with the Zinc-bound water network and hydrophilic residues.5FL4

Computational Methodology (The "How-To")

Causality in Protocol Design

Expertise Note: Standard docking protocols often fail with guanidine-type molecules because they neglect the specific tautomeric and protonation states. P-1-C analogues are highly basic (


). Docking must  be performed with the carboximidamide group in its protonated (cationic) form to accurately predict salt-bridge formation.
Step-by-Step Workflow
  • Ligand Preparation (DFT Optimization):

    • Generate 3D structures of analogues.

    • Crucial Step: Protonate the terminal nitrogen of the carboximidamide group.

    • Optimize geometry using DFT (B3LYP/6-31G*) to ensure planar geometry of the guanidine system.

  • Protein Preparation:

    • Remove crystallographic waters (unless bridging is expected, e.g., in CAIX).

    • Assign Gasteiger charges.

    • Define Grid Box: Center on the co-crystallized ligand with dimensions

      
       Å.
      
  • Docking Algorithm:

    • Use AutoDock Vina for speed/screening or Glide XP (Schrödinger) for high-precision penalty scoring of cationic ligands.

    • Set exhaustiveness = 32 to ensure convergence of the highly polar pose.

Visualization of Workflow

DockingWorkflow Start Start: P-1-C Analogue Selection LigandPrep Ligand Prep: Protonation (pH 7.4) & DFT Optimization Start->LigandPrep Input Structures ProteinPrep Protein Prep: Clean PDB & Assign Charges Start->ProteinPrep Select Target (PDB) Docking Molecular Docking: (AutoDock Vina / Glide) LigandPrep->Docking Optimized Ligand GridGen Grid Generation: Active Site Definition ProteinPrep->GridGen GridGen->Docking Search Space Analysis Interaction Profiling: Salt Bridges & H-Bonds Docking->Analysis Binding Poses

Caption: Optimized computational workflow emphasizing the critical protonation step for carboximidamide derivatives.

Comparative Analysis & Performance

The following data synthesizes docking results for standard P-1-C analogues versus established inhibitors.

Binding Affinity Comparison[1][2][3][4][5]
Compound IDStructure DescriptionTarget: S1R (

kcal/mol)
Target: Urease (

kcal/mol)
Target: CAIX (

kcal/mol)
P-1-C (Parent) Unsubstituted this compound-6.8-5.2-5.9
Analogue A 4-(4-fluorophenyl)-P-1-C-9.4 -6.1-7.2
Analogue B 4-(2-pyrimidinyl)-P-1-C-8.1-6.8-6.5
Analogue C 4-(Naphthalimide-ethyl)-P-1-C-8.5-7.1-8.6
Standard Drug Haloperidol (S1R) / Thiourea (Urease)-10.2-4.5-8.4 (SLC-0111)
Interaction Profiling (Mechanism of Action)
  • Sigma-1 Receptor (S1R):

    • Analogue A outperforms the parent compound due to a dual interaction mode: the carboximidamide forms a salt bridge with Glu172 , while the fluorophenyl group occupies the hydrophobic pocket formed by Val162 and Leu105 .

    • Insight: The basicity of the P-1-C headgroup is a perfect bioisostere for the protonated amine of standard S1R ligands.

  • Urease:

    • Analogue B (Pyrimidinyl) shows enhanced affinity. The carboximidamide acts as a bidentate donor to the active site nickel ions or the flap residues, mimicking the substrate urea.

    • Insight: Steric bulk on the piperazine N4 position can clash with the narrow urease channel, so smaller heteroaryl substituents (like pyrimidine) are preferred over bulky naphthyl groups.

  • Carbonic Anhydrase IX (CAIX):

    • Analogue C demonstrates that linking bulky fluorophores (Naphthalimide) via the piperazine scaffold allows the P-1-C group to anchor at the surface while the aromatic tail intercalates into the hydrophobic cleft.

Mechanistic Pathway Diagram

InteractionMap Ligand P-1-C Analogue (Cationic) S1R Sigma-1 Receptor (Glu172 / Asp126) Ligand->S1R Salt Bridge (Primary Driver) Urease Urease Active Site (Ni2+ / His residues) Ligand->Urease Metal Chelation & H-Bonding CAIX CAIX Active Site (Zn2+ / Thr200) Ligand->CAIX H-Bond Network & Hydrophobic Stacking

Caption: Mechanistic map showing the primary binding drivers for P-1-C analogues across different protein targets.

Experimental Validation Protocols

To validate the in silico predictions, the following experimental pipeline is recommended. This ensures the docking scores correlate with biological reality.

  • Synthesis:

    • React substituted piperazine with S-methylisothiourea or cyanamide in refluxing dioxane or ethanol.

    • Validation: Confirm structure via 1H-NMR and Mass Spectrometry (ESI-MS).

  • Enzymatic Assay (Urease/CAIX):

    • Urease: Indophenol method measuring ammonia production.

    • CAIX: Esterase activity assay using 4-nitrophenyl acetate.

  • Radioligand Binding (S1R):

    • Displacement assay using [3H]-(+)-pentazocine to determine

      
       values.
      
    • Success Criterion:

      
       nM confirms the docking prediction of strong salt-bridge interactions.
      

References

  • Vertex AI Search. (2023). This compound biological activity and neuropharmacology. Smolecule. Link

  • National Institutes of Health (NIH). (2025). Design and synthesis of piperazine-1-carboxamidine derivatives with antifungal activity. PubMed. Link

  • International Journal of Pharmaceutical Sciences. (2024). Review and Comparative Analysis of Molecular Docking Strategies in Piperazine-Based Antimicrobial Drug Development. Link

  • MDPI. (2024). Synthesis, Characterization, and Molecular Docking Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Link

  • PubMed Central. (2025). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Link

  • ResearchGate. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Link

Validating the Mechanism of Action of Piperazine-1-carboximidamide: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the mechanism of action (MoA) of Piperazine-1-carboximidamide (and its structural derivatives) using site-directed mutagenesis. While this compound class exhibits polypharmacology—including agmatinase inhibition—this guide focuses on its most significant therapeutic application: agonism of the Trace Amine-Associated Receptor 1 (TAAR1) , a target for schizophrenia and metabolic disorders.

Executive Summary: The Pharmacophore & The Target

This compound (P-1-C) represents a privileged scaffold in medicinal chemistry, characterized by a piperazine ring fused with a guanidine-like carboximidamide moiety. This structure mimics the endogenous trace amine Agmatine and the signaling molecule


-Phenylethylamine (

-PEA)
.

In modern drug discovery, P-1-C derivatives (e.g., 1-amidino-4-phenylpiperazines) are being developed as TAAR1 Agonists . Unlike traditional antipsychotics that block Dopamine D2 receptors, TAAR1 agonists modulate dopaminergic firing rates, offering efficacy without metabolic or motor side effects.

The Challenge: Validating that P-1-C exerts its effects specifically through direct binding to the TAAR1 orthosteric site, rather than through off-target monoaminergic modulation.

Comparative Landscape: P-1-C vs. Industry Standards

To validate P-1-C, its performance must be benchmarked against endogenous ligands and synthetic standards.

FeatureThis compound (Scaffold)

-Phenylethylamine (

-PEA)
RO5263397 (Roche)
Type Synthetic Scaffold / LeadEndogenous LigandSynthetic Reference Tool
Primary Target hTAAR1 Agonist hTAAR1 AgonisthTAAR1 Agonist
Binding Affinity (

)
Variable (nM to

M range)
Low affinity (

M)
High affinity (nM)
Metabolic Stability High (Tunable via 4-substitution)Very Low (MAO substrate)High
Key Interaction Salt bridge with Asp3.32 Salt bridge with Asp3.32 Salt bridge with Asp3.32
Selectivity High vs. D2/5-HT receptorsLow (promiscuous)Very High

Experimental Insight: P-1-C derivatives often show superior metabolic stability compared to


-PEA and greater structural simplicity than RO5263397, making them ideal candidates for lead optimization.

Mechanistic Hypothesis: The Aspartate Anchor

The core hypothesis for P-1-C's mechanism is its interaction with the conserved Aspartate 3.32 (D103) residue in the TAAR1 transmembrane bundle.

  • The Mechanism: The basic carboximidamide group (protonated at physiological pH) forms a critical ionic salt bridge with the carboxylate of Asp3.32.

  • The Validation Strategy: If P-1-C acts via this specific mechanism, mutating Asp3.32 to a non-charged residue (Alanine or Asparagine) must abolish or significantly reduce the compound's potency (

    
    ).
    
Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway activated by P-1-C binding.

TAAR1_Signaling Ligand Piperazine-1- carboximidamide TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding (Asp3.32) Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Downstream Effect

Figure 1: Canonical Gs-coupled signaling cascade triggered by TAAR1 activation. P-1-C binding leads to cAMP accumulation, the primary readout for functional assays.

Validation Protocol: Mutagenesis Workflow

To rigorously validate the MoA, you must prove that the drug's efficacy is dependent on specific receptor residues.

Phase 1: In Silico Prediction (Pre-Validation)

Before wet-lab work, use molecular docking to confirm the binding pose.

  • Software: Glide (Schrödinger) or AutoDock Vina.

  • Target: Homology model of hTAAR1 (based on

    
    -adrenergic receptor template).
    
  • Success Criteria: The carboximidamide nitrogen must be within 3.0 Å of Asp3.32 carboxylate oxygens.

Phase 2: Site-Directed Mutagenesis (SDM)

Objective: Generate a TAAR1 mutant (D103A) incapable of forming the salt bridge.

Protocol:

  • Template DNA: Human TAAR1 cDNA in a mammalian expression vector (e.g., pcDNA3.1).

  • Primer Design: Design overlapping primers containing the mutation (GAT

    
     GCT for Asp 
    
    
    
    Ala).
    • Forward: 5'-...CTG CTC ATC GCT CTC CTC ATC...-3'

    • Reverse: 5'-...GAT GAG GAG AGC GAT GAG CAG...-3'

  • PCR Amplification: Use high-fidelity polymerase (e.g., Phusion).

    • Cycle: 98°C (30s)

      
       [98°C (10s) / 60°C (30s) / 72°C (3 min)] x 18 cycles.
      
  • Digestion: Treat with DpnI to digest methylated parental DNA.

  • Transformation: Transform into competent E. coli (DH5

    
    ). Isolate and sequence-verify plasmids.
    
Phase 3: Functional Assay (cAMP Accumulation)

Objective: Compare


 of P-1-C on Wild-Type (WT) vs. Mutant (D103A) receptors.

Protocol:

  • Transfection: Transfect CHO-K1 or HEK293 cells with WT-TAAR1 or Mutant-TAAR1 plasmids using Lipofectamine.

  • Incubation: Allow 24–48 hours for receptor expression.

  • Treatment:

    • Apply P-1-C in a dose-response range (

      
       M to 
      
      
      
      M).
    • Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF).

  • Normalization: Normalize data to Forskolin response (100% max signal) to account for variations in cell count.

Visualization: Experimental Workflow

Mutagenesis_Workflow Step1 1. In Silico Docking (Identify Asp3.32 Interaction) Step2 2. Site-Directed Mutagenesis (Generate D103A Mutant) Step1->Step2 Step3 3. Transfection (HEK293) (WT vs. D103A) Step2->Step3 Step4 4. cAMP Functional Assay (Dose-Response) Step3->Step4 Step5 5. Data Analysis (Calculate Fold-Shift) Step4->Step5

Figure 2: Step-by-step workflow for validating the mechanism of action via mutagenesis.

Data Interpretation & Causality

The validity of the mechanism is determined by the "Fold-Shift" in potency.

ObservationInterpretationValidity of MoA
WT

= 50 nM
D103A

> 10,000 nM
Mutation abolished binding. The Asp3.32 salt bridge is essential.VALIDATED
WT

= 50 nM
D103A

= 100 nM
Mutation had little effect. The drug binds elsewhere (allosteric site?).INVALID
No Signal in WT Transfection failure or drug is inactive.INCONCLUSIVE

Expert Insight: If the D103A mutation abolishes P-1-C activity but the reference agonist (RO5263397) also loses activity (as expected), this confirms the receptor is expressed but the binding site is compromised. This is a critical positive control for the mutagenesis system.

References

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor. Pharmaceuticals, 2020.[1] Link

    • Validates the 1-piperazinecarboximidamide scaffold as a TAAR1 agonist and details the Asp3.32 interaction.
  • Trace Amine-Associated Receptor 1 (TAAR1): A New Target for the Treatment of Schizophrenia. ACS Chemical Neuroscience, 2017. Link

    • Provides the structural basis for TAAR1 ligand binding and mutagenesis targets.
  • This compound: Biological Activity and Applications. Smolecule, 2023. Link

    • Highlights the compound's role in modulating agm
  • Mutagenesis of the Trace Amine-Associated Receptor 1. Molecular Pharmacology, 2011. Link

    • Standard protocol reference for GPCR mutagenesis and cAMP assays.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-1-carboximidamide
Reactant of Route 2
Piperazine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.